Lactimidomycin
Description
Properties
Molecular Formula |
C26H35NO6 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26?/m0/s1 |
InChI Key |
OYOKHBHOTQDIPM-UESXVERFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lactimidomycin: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactimidomycin (B1249191) is a naturally occurring glutarimide-containing 12-membered macrolide with significant biological activities.[1] Isolated from Streptomyces amphibiosporus, this potent small molecule has garnered considerable interest within the scientific community for its pronounced antifungal, antiviral, and potent antiproliferative properties against a range of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of eukaryotic translation elongation, a fundamental cellular process, making it a valuable tool for cancer research and a potential lead compound for novel therapeutic development.[2][3] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and data presented for ease of reference and comparison.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 12-membered lactone ring, a glutarimide (B196013) side chain, and multiple stereocenters. Its intricate structure is crucial for its biological activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₅NO₆ | [4] |
| Molecular Weight | 457.56 g/mol | [4] |
| CAS Number | 134869-15-1 | [4] |
| Appearance | White powder | [5] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage Temperature | -20°C | [4][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Specific peak assignments with chemical shifts (δ) and coupling constants (J) are essential for structural confirmation. While the use of NMR in structure elucidation is documented, a detailed, publicly available data table of assignments is not consistently reported across sources. Researchers should refer to the primary literature, such as the initial report by Sugawara et al. (1992), for this data.[1] |
| ¹³C NMR | As with ¹H NMR, detailed carbon chemical shift assignments are critical for unambiguous structure determination. This data is expected to be found in the original characterization paper.[1] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula. Fragmentation patterns from tandem MS (MS/MS) experiments provide valuable structural information about the macrolide ring and the glutarimide side chain. |
Mechanism of Action: Inhibition of Eukaryotic Translation
This compound exerts its potent biological effects by targeting a fundamental process in eukaryotic cells: protein synthesis. Specifically, it is a highly potent inhibitor of the translation elongation step.[2][3][6]
The primary molecular target of this compound is the eukaryotic 80S ribosome. It binds to the E-site (exit site) of the large 60S ribosomal subunit.[3][6] This binding event physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, a critical step in the elongation cycle. By preventing this translocation, this compound effectively stalls the ribosome, leading to a global shutdown of protein synthesis.
Interestingly, this compound shares a binding site with another well-known translation inhibitor, cycloheximide (B1669411) (CHX). However, this compound is reported to be significantly more potent.
Below is a diagram illustrating the inhibitory action of this compound on the eukaryotic ribosome.
Biological Activity
This compound's potent inhibition of protein synthesis translates to significant antiproliferative and antiviral activities.
Table 3: Summary of this compound's Biological Activity
| Activity Type | Cell Line / Virus | Measurement | Value | Reference(s) |
| Protein Synthesis Inhibition | In vitro assay | IC₅₀ | 37.82 nM | [2][3] |
| Antiproliferative | Hs 579T, HCC 1937, HCC 1395, HCC 2218, BT 474, MCF 7, MDA-MB-231 | IC₅₀ | Low nanomolar range | [2] |
| Non-tumorigenic MCF-10A | IC₅₀ | Higher concentrations required compared to cancer cells | [2] | |
| Antiviral | Dengue Virus 2 (DENV2) | EC₉₀ | 0.4 µM | [2] |
| In vivo Antitumor | Nude mice with MDA-MB-231 xenografts | Dose | ~0.6 mg/kg | [5] |
This compound demonstrates a selective antiproliferative effect, being more potent against various cancer cell lines than non-tumorigenic cells.[2] Furthermore, its ability to inhibit the replication of RNA viruses like Dengue highlights its broad potential as a biological probe and therapeutic lead.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized procedures for key assays and the isolation of this compound. For specific parameters, it is crucial to consult the original research articles.
Isolation and Purification of this compound from Streptomyces amphibiosporus
The following is a general workflow for the isolation of this compound.
Protocol Outline:
-
Fermentation: Culture Streptomyces amphibiosporus (e.g., strain ATCC 53964) in a suitable liquid medium under optimal conditions for secondary metabolite production.[1]
-
Extraction: Separate the mycelia from the culture broth by centrifugation or filtration. Extract the cell-free supernatant with an organic solvent such as ethyl acetate.[7]
-
Purification: Concentrate the organic extract and subject it to a series of chromatographic separations. This typically involves initial purification on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.[7]
Total Synthesis of this compound
Several total syntheses of this compound have been reported, often involving complex multi-step sequences. A key challenge is the stereoselective construction of the 12-membered macrolactone. One notable strategy involves a ring-closing alkyne metathesis (RCAM) reaction.[2]
A simplified retrosynthetic analysis is presented below.
For detailed, step-by-step synthetic procedures, including reaction conditions and characterization of intermediates, researchers are directed to the primary literature from synthetic chemistry groups that have published on this molecule.[2][8][9]
In Vitro Translation Inhibition Assay
This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol Outline:
-
Lysate Preparation: Prepare a cell-free lysate (e.g., from rabbit reticulocytes or HeLa cells) that contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).
-
Reaction Setup: In a typical reaction, the lysate is incubated with a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) to allow for translation to occur.
-
Quantification: Stop the reaction and quantify the amount of newly synthesized protein. If a radiolabeled amino acid is used, this can be done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like luciferase is synthesized, its activity can be measured by adding the appropriate substrate and detecting the resulting luminescence.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.
Cell Viability / Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (untreated cells and vehicle-only controls).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC₅₀ value.
Signaling Pathways
Currently, the known effects of this compound on cellular signaling are primarily considered to be downstream consequences of its potent inhibition of protein synthesis. By halting the production of new proteins, this compound can indirectly affect numerous signaling pathways that rely on the rapid turnover of protein components, such as cyclins in the cell cycle or key regulatory proteins in apoptosis. However, there is limited evidence to suggest that this compound directly targets specific kinases or other signaling molecules in a manner independent of its effect on translation. The profound cytostatic and cytotoxic effects observed are largely attributable to the global cessation of protein production.
Conclusion
This compound is a powerful and highly specific inhibitor of eukaryotic translation elongation. Its well-defined mechanism of action and potent antiproliferative and antiviral properties make it an invaluable research tool and a promising scaffold for the development of new anticancer and antiviral therapies. This technical guide has summarized the key structural, chemical, and biological features of this compound, providing a foundation for researchers and drug development professionals working with this fascinating natural product. For further detailed experimental procedures and data, consultation of the cited primary literature is strongly recommended.
References
- 1. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise total synthesis of the potent translation and cell migration inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. (PDF) Inhibition of Eukaryotic Translation Elongation by [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A concise formal total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
Lactimidomycin's Mechanism of Action on Eukaryotic Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which lactimidomycin (B1249191) (LTM), a glutarimide-containing natural product, inhibits protein synthesis in eukaryotes. We will delve into its specific binding site on the 80S ribosome, its profound effects on the stages of translation, and its applications as a powerful tool in molecular biology research. This document synthesizes key findings, presents quantitative data for comparative analysis, and offers detailed protocols for foundational experiments used to elucidate its mechanism.
Core Mechanism of Action: A Potent Inhibitor of Translation Elongation
This compound is a highly potent inhibitor of eukaryotic translation.[1] Its primary mechanism involves binding to the eukaryotic ribosome and arresting the elongation phase of protein synthesis.[2][3][4][5][6][7]
Binding Site: The Ribosomal E-site
Structural and biochemical studies have precisely mapped the binding site of this compound to the E-site (Exit site) of the 60S large ribosomal subunit.[2][3][4][6][7] Footprinting experiments have been instrumental in identifying this location, revealing that LTM protects a single cytidine (B196190) nucleotide, C3993 (in 28S rRNA), from chemical modification.[2][3][6][7] This is the same binding pocket occupied by the related glutarimide (B196013) antibiotic, cycloheximide (B1669411) (CHX), indicating a shared binding site.[2][3][6][7] The larger size of LTM, owing to its 12-member macrocycle, results in a different interaction with the E-site compared to CHX.[4][8]
Inhibition of Translocation
The binding of this compound to the ribosomal E-site physically obstructs the translocation step of the elongation cycle.[2][3][4][6] After the peptidyl transfer reaction, the ribosome must move one codon down the mRNA. This process, mediated by the elongation factor eEF2, involves the movement of the deacylated tRNA from the P-site to the E-site and the peptidyl-tRNA from the A-site to the P-site. LTM's presence in the E-site prevents the deacylated tRNA from moving into this site, thereby stalling the ribosome and halting further polypeptide chain elongation.
A key distinction between LTM and cycloheximide lies in their interaction with the E-site tRNA. While CHX can co-occupy the E-site with a deacylated tRNA, the bulkier LTM molecule occludes the deacylated tRNA from the E-site altogether.[4] This difference explains their distinct effects on ribosomes: LTM arrests the ribosome immediately at the first translocation event, whereas CHX appears to permit one round of translocation before halting the ribosome on the second codon.[4]
Preferential Targeting of Initiating Ribosomes
A significant feature of this compound's mechanism is its preferential inhibition of initiating ribosomes over elongating ones.[8] During translation initiation, the initiator tRNA (Met-tRNAi) is delivered directly to the P-site of the 80S ribosome, leaving the E-site transiently empty. This vacant E-site is a prime target for LTM binding.[8] In contrast, during elongation, the E-site is almost always occupied by a deacylated tRNA, which hinders LTM binding. This unique property makes LTM an invaluable tool for specifically studying translation initiation events.[8][9]
Quantitative Analysis of this compound Activity
This compound exhibits significantly greater potency in inhibiting protein synthesis compared to cycloheximide, a fact supported by both in vitro and in vivo studies.[4] This enhanced activity is a direct result of its higher binding affinity for the ribosome.
Table 1: Comparative Analysis of this compound and Cycloheximide
| Parameter | This compound (LTM) | Cycloheximide (CHX) | Reference |
|---|---|---|---|
| Binding Affinity (KD) | ~500 nM | ~15 µM | [4] |
| Protein Synthesis IC50 | 37.82 nM | ~6600 nM | [1][10] |
| Primary Target Site | Ribosomal E-site | Ribosomal E-site | [4] |
| Effect on Polysomes | Significant depletion | Little effect | [4] |
| Stalling Position | Initiating AUG codon | Second codon |[4] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible by a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Ribosome Footprinting (to determine binding site)
This protocol outlines the chemical footprinting method used to identify the specific nucleotides on the rRNA that interact with LTM.
-
Ribosome Preparation: Isolate purified 80S ribosomes from a eukaryotic source (e.g., rabbit reticulocytes or yeast).
-
Inhibitor Binding: Incubate the 80S ribosomes with a saturating concentration of this compound (e.g., 200 µM) to ensure binding to the E-site. A control sample without LTM should be run in parallel.[4]
-
Chemical Modification: Treat the ribosome-LTM complexes with a chemical modifying agent such as dimethyl sulfate (B86663) (DMS). DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or drug binding.
-
rRNA Extraction: Extract the total ribosomal RNA from both the LTM-treated and control samples using a standard phenol-chloroform extraction method.
-
Primer Extension Analysis: Anneal a radiolabeled DNA primer to a region downstream of the suspected binding site on the 28S rRNA. Use reverse transcriptase to synthesize a cDNA copy of the rRNA template. The enzyme will stop or pause at the site of a methylated nucleotide.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel.
-
Analysis: Compare the banding patterns of the LTM-treated and control lanes. A site protected by LTM will show a diminished band in the LTM lane compared to the control, indicating that the nucleotide at that position was inaccessible to DMS modification. This "footprint" reveals the binding site.[4]
Polysome Profiling (to assess in vivo translation)
This technique is used to visualize the distribution of ribosomes on mRNAs within a cell, providing a snapshot of translation activity.
-
Cell Culture and Treatment: Grow eukaryotic cells (e.g., HEK293T) to a desired confluency. Treat the cells with this compound at a specific concentration (e.g., 50 µM) for a short period.[8] A parallel culture should be treated with a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a gentle detergent (e.g., Triton X-100) and cycloheximide to "freeze" the ribosomes on the mRNA.
-
Sucrose (B13894) Gradient Centrifugation: Carefully layer the cell lysate onto a continuous sucrose gradient (e.g., 15-45%).[4] Centrifuge at high speed (e.g., 39,000 rpm) for several hours. This separates cellular components by size and density.
-
Fractionation and Analysis: Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring the absorbance at 254 nm (A254), which detects nucleic acids.
-
Profile Interpretation: The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes (mRNAs with multiple ribosomes). Treatment with LTM typically causes a significant reduction or collapse of the polysome peaks and an increase in the 80S monosome peak, indicating a strong inhibition of translation.[4]
Ribosome Profiling for Translation Initiation Site (TIS) Mapping
This compound's unique ability to trap initiating ribosomes makes it ideal for precisely mapping TISs on a genome-wide scale.[8][9][11]
-
Cell Treatment: Treat cultured cells with this compound to enrich for ribosomes stalled at initiation sites.[8][12] Elongating ribosomes are allowed to "run off" the mRNA transcripts.
-
Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with an RNase (e.g., RNase I) that will digest all mRNA not protected by ribosomes. This generates "ribosome-protected fragments" or "footprints."
-
Ribosome Isolation: Isolate the 80S monosomes containing the footprints by sucrose density gradient centrifugation.
-
Footprint Extraction: Extract the mRNA footprints (typically ~28-30 nucleotides in length) from the purified ribosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the extracted footprints and perform reverse transcription to convert them into a cDNA library.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The resulting map will show a high density of reads at the precise locations of translation initiation, allowing for the genome-wide identification of start codons, including non-canonical ones.[11][13]
Conclusion
This compound is a potent and specific inhibitor of eukaryotic translation elongation. Its mechanism of action is centered on its high-affinity binding to the E-site of the 60S ribosomal subunit, which physically blocks the translocation of tRNA and halts protein synthesis. Its unique property of preferentially targeting initiating ribosomes has established it as an indispensable tool for the precise, genome-wide mapping of translation start sites. The detailed understanding of its molecular interactions continues to provide valuable insights into the fundamental process of translation and offers a chemical scaffold for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npd.riken.jp [npd.riken.jp]
- 7. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Quantitative profiling of initiating ribosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide Profiling of Alternative Translation Initiation Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
Lactimidomycin as a Translation Elongation Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactimidomycin (B1249191), a glutarimide-containing macrolide antibiotic produced by Streptomyces amphibiosporus, is a potent and specific inhibitor of eukaryotic protein synthesis.[1][2] It exerts its activity by targeting the large ribosomal subunit (60S) and arresting the elongation phase of translation.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize its function. Detailed methodologies for key experiments and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and drug development efforts.
Introduction
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in oncology and virology. Eukaryotic translation is a complex, multi-step process involving initiation, elongation, and termination. The elongation phase, where the polypeptide chain is sequentially extended, is a critical control point. This compound has emerged as a valuable tool for studying this phase and as a potential therapeutic agent due to its potent inhibitory effects on translation elongation.[5]
Chemical Properties and Structure
This compound is a 12-membered macrolide with a glutarimide (B196013) side chain.[1] Its chemical formula is C₂₆H₃₅NO₆, and it has a molecular weight of 457.56 g/mol .[6][7] The unique unsaturated 12-membered lactone ring is a key feature of its structure.[1]
Chemical Structure of this compound:
Caption: A placeholder for the 2D chemical structure of this compound.
Mechanism of Action: Inhibition of Translation Elongation
This compound specifically inhibits the elongation step of eukaryotic translation.[3] Its mechanism of action involves direct binding to the E-site (exit site) of the 60S ribosomal subunit.[3][4] This binding event has several key consequences:
-
Blocks Translocation: By occupying the E-site, this compound physically obstructs the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site, a crucial step in the translocation process mediated by the eukaryotic elongation factor 2 (eEF2).[3][8]
-
Prevents tRNA Binding: The presence of this compound in the E-site prevents the binding of deacylated tRNA.[9]
-
Does Not Inhibit Peptide Bond Formation: this compound does not directly interfere with the peptidyl transferase activity of the ribosome, meaning the formation of the peptide bond between amino acids in the A-site (aminoacyl site) and P-site can still occur.[2]
The overall effect is the stalling of the ribosome on the mRNA, leading to a global shutdown of protein synthesis.
Caption: Mechanism of this compound action on the ribosome.
Quantitative Data
This compound exhibits high potency in inhibiting protein synthesis and cell proliferation. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (Protein Synthesis) | 37.82 nM | In vitro translation assay | |
| K_d (60S Ribosome) | 500 nM | Yeast | [2] |
| GI₅₀ (Cell Growth) | 1-3 µM | MDA-MB-231 (breast cancer) | [10] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. K_d_ (Dissociation constant) is a measure of the affinity of the inhibitor for its target. GI₅₀ (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's function.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation. Using this compound in ribosome profiling experiments can help to specifically map translation initiation sites.
Objective: To identify and quantify translation initiation sites across the transcriptome.
Principle: this compound is added to cells to trap initiating ribosomes. Elongating ribosomes are allowed to run off the mRNA. The ribosome-protected mRNA fragments (footprints) are then sequenced and mapped to the transcriptome.
Methodology:
-
Cell Culture and Treatment:
-
Culture mammalian cells to a density of 1-1.25 million cells per ml.
-
Add this compound to the culture medium to a final concentration of 50 µM.
-
Incubate for 30 minutes to allow for the runoff of elongating ribosomes and the accumulation of initiating ribosomes.
-
-
Cell Lysis and Nuclease Footprinting:
-
Harvest cells by centrifugation and lyse them in a hypotonic lysis buffer.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration and incubation time of RNase I should be optimized for the specific cell type.
-
Stop the nuclease digestion by adding a potent RNase inhibitor like SUPERase*In.
-
-
Ribosome Recovery:
-
Layer the nuclease-treated lysate onto a sucrose (B13894) cushion (e.g., 1 M sucrose).
-
Pellet the ribosomes through ultracentrifugation. This step purifies the monosomes containing the protected mRNA footprints.
-
-
RNA Extraction and Footprint Purification:
-
Extract total RNA from the ribosome pellet using a method like Trizol-LS extraction.
-
Isolate the ribosome-protected footprints (typically 26-34 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Dephosphorylate the 3' ends of the purified footprints using T4 Polynucleotide Kinase (PNK).
-
Ligate a pre-adenylated linker to the 3' end.
-
Reverse transcribe the ligated footprints into cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
Sequence the resulting library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of footprints to identify translation initiation sites, which will appear as peaks at the start codons of translated open reading frames.
-
Caption: Experimental workflow for Ribosome Profiling with this compound.
In Vitro Translation Assay
In vitro translation (IVT) systems provide a cell-free environment to study the direct effects of inhibitors on the translation machinery.
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase) is added to a cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate) containing all the necessary components for translation. The activity of the synthesized reporter protein is measured to determine the efficiency of translation in the presence and absence of this compound.
Methodology:
-
Prepare the In Vitro Translation Reaction:
-
Use a commercially available human-coupled IVT kit or a prepared cell lysate.
-
In a microplate well, combine the HeLa lysate, reaction mix, and accessory proteins as per the manufacturer's instructions.
-
Add the mRNA template encoding a reporter gene (e.g., capped TurboLuc™ luciferase mRNA).
-
-
Add this compound:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Add different concentrations of this compound to the reaction wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Measure Reporter Activity:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Cellular Effects
The primary and most direct effect of this compound is the inhibition of global protein synthesis. This profound effect can trigger various downstream cellular signaling pathways, including:
-
Cell Cycle Arrest: As the synthesis of essential cell cycle proteins (e.g., cyclins) is blocked, cells are unable to progress through the cell cycle, leading to arrest.
-
Apoptosis: Prolonged inhibition of protein synthesis can induce programmed cell death (apoptosis) through various stress-response pathways.
-
Antiviral Activity: Many viruses rely on the host cell's translation machinery for their replication. By inhibiting this machinery, this compound can effectively block the propagation of a wide range of RNA viruses.
Conclusion
This compound is a highly potent and specific inhibitor of eukaryotic translation elongation, acting through a well-defined mechanism of binding to the E-site of the 60S ribosomal subunit and blocking translocation. Its utility as a research tool for dissecting the intricacies of protein synthesis is well-established. Furthermore, its potent antiproliferative and antiviral activities make it a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers working with or interested in this compound, offering both foundational knowledge and practical experimental guidance.
References
- 1. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 5. npd.riken.jp [npd.riken.jp]
- 6. This compound | C26H35NO6 | CID 139586089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A concise formal total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactimidomycin's Molecular Siege on Protein Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism by which Lactimidomycin (B1249191) (LTM), a potent glutarimide-containing macrolide, inhibits eukaryotic protein synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details LTM's mode of action, its specific binding site on the ribosome, and a comparative analysis with the well-known inhibitor cycloheximide (B1669411) (CHX). This guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.
Executive Summary
This compound is a powerful inhibitor of eukaryotic translation, demonstrating significant potential in anticancer research. Its primary mechanism of action is the blockade of the translocation step during the elongation phase of protein synthesis. LTM exerts its inhibitory effect by binding to the E-site (exit site) of the large 60S ribosomal subunit. This binding event physically obstructs the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome and halting polypeptide chain extension. Notably, LTM shares a binding pocket with cycloheximide but exhibits significantly higher potency.
Molecular Mechanism of Action
This compound's inhibitory action is targeted at a critical juncture in the translation elongation cycle. After the peptidyl transferase center (PTC) catalyzes peptide bond formation, the ribosome must translocate along the mRNA to position the next codon in the A-site (aminoacyl site). This translocation is a complex process mediated by the eukaryotic elongation factor 2 (eEF2).
LTM disrupts this cycle by binding to the ribosomal E-site.[1][2][3][4][5][6] This binding has been precisely mapped to a single cytidine (B196190) nucleotide, C3993, within the 28S rRNA of the 60S subunit.[1][3] The presence of the bulky LTM molecule in the E-site creates a steric hindrance that prevents the deacylated tRNA, located in the P-site post-peptide bond formation, from moving into the E-site. This aborted translocation event effectively freezes the ribosome on the mRNA, leading to a global shutdown of protein synthesis.
Comparative Analysis with Cycloheximide (CHX)
While both LTM and CHX are glutarimide (B196013) antibiotics that target the ribosomal E-site and inhibit translocation, there are subtle yet significant differences in their mechanisms.[1] LTM is reported to be over ten times more potent than CHX in inhibiting protein synthesis both in vitro and in vivo.[1] A key distinction lies in their interaction with deacylated tRNA. Due to its larger size, LTM appears to occlude the E-site, preventing tRNA binding. In contrast, CHX can co-occupy the E-site with a deacylated tRNA.[1] This suggests that LTM is more effective at preventing the ribosome from entering a state permissive for translocation.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various biochemical and cell-based assays. A summary of the key quantitative data is presented below.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (KD) | ~500 nM | Eukaryotic 80S Ribosomes | [1] |
| Growth Inhibition (GI50) | 1-3 µM | MDA-MB-231 Breast Cancer Cells | |
| Comparative Potency | >10-fold more potent than Cycloheximide | In vitro and in vivo eukaryotic systems | [1] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Ribosome Footprinting Assay
This technique is used to precisely map the binding site of LTM on the ribosomal RNA.
Protocol:
-
Ribosome-LTM Complex Formation: Purified 80S ribosomes are incubated with a saturating concentration of this compound (e.g., 200 µM) in a suitable buffer (e.g., containing HEPES, KOAc, MgCl₂, DTT, and sucrose) at room temperature for 5-10 minutes to allow for binding.
-
Chemical Probing: Dimethyl sulfate (B86663) (DMS) is added to the reaction mixture. DMS methylates adenine (B156593) and cytosine residues in the rRNA that are not protected by ribosomal proteins or bound ligands like LTM.
-
RNA Extraction: The reaction is quenched, and the ribosomal RNA is extracted using a standard RNA purification kit.
-
Primer Extension: A radiolabeled or fluorescently tagged DNA primer, complementary to a region downstream of the suspected binding site on the 28S rRNA, is annealed to the extracted rRNA.
-
Reverse Transcription: A reverse transcriptase is used to extend the primer. The enzyme will stop at the nucleotide preceding a methylated base.
-
Gel Electrophoresis: The resulting cDNA fragments are separated on a sequencing gel alongside a sequencing ladder generated from untreated rRNA.
-
Analysis: A gap in the cDNA sequence from the LTM-treated sample compared to the control indicates a protected nucleotide, revealing the binding site. For LTM, this protection is observed at C3993 of the 28S rRNA.[1][3]
In Vitro Translation Assay
This assay measures the overall inhibitory effect of LTM on protein synthesis.
Protocol:
-
Reaction Setup: A cell-free translation system, such as rabbit reticulocyte lysate, is prepared with all necessary components for translation (amino acids, energy source, etc.).
-
Template Addition: A template mRNA, often encoding a reporter protein like luciferase or a simple polypeptide like polyphenylalanine (using a poly(U) template), is added to the system.
-
Inhibitor Addition: this compound is added at various concentrations to different reaction tubes. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled amino acids, this can be done by measuring the incorporation of radioactivity into precipitated proteins. For luciferase assays, luminescence is measured.
-
IC50 Determination: The concentration of LTM that inhibits 50% of protein synthesis (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the LTM concentration.
Polysome Profiling
This technique assesses the effect of LTM on the overall status of translation in intact cells by separating monosomes from polysomes.
Protocol:
-
Cell Treatment: Cultured cells are treated with this compound for a short period (e.g., 30 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
-
Sucrose (B13894) Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%).
-
Ultracentrifugation: The gradient is subjected to ultracentrifugation, which separates cellular components based on their size and density. Ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on a single mRNA) will migrate to different positions in the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 260 nm is continuously measured to generate a profile. An increase in the monosome (80S) peak and a decrease in the polysome peaks in LTM-treated cells compared to untreated cells indicate an inhibition of translation elongation.[1]
Visualizations of LTM's Mechanism of Action
To visually represent the molecular events described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the translocation step of translation elongation.
Caption: Comparison of LTM and Cycloheximide inhibitory mechanisms.
Conclusion and Future Directions
This compound is a highly potent inhibitor of eukaryotic protein synthesis with a well-defined molecular mechanism. Its ability to arrest the ribosome at the translocation step by binding to the E-site makes it a valuable tool for studying the dynamics of translation and a promising lead compound for the development of novel therapeutics. While its binding site has been identified through footprinting, a high-resolution structure of the LTM-ribosome complex, for instance through cryo-electron microscopy, is currently lacking. Such a structure would provide invaluable atomic-level details of the interaction and could guide the rational design of even more potent and specific derivatives. Further investigation into the off-target effects and in vivo efficacy of LTM and its analogs is also warranted to fully assess its therapeutic potential.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound | Semantic Scholar [semanticscholar.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Lactimidomycin (LTM) for Inhibiting Translation in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactimidomycin (B1249191) (LTM) is a glutarimide-containing macrolide antibiotic that potently inhibits eukaryotic protein synthesis.[1] Initially recognized for its antifungal and antitumor properties, LTM has become a valuable tool in molecular biology for studying the dynamics of translation.[2] It is approximately ten times more potent than the commonly used translation inhibitor cycloheximide (B1669411) (CHX).[1] LTM is particularly useful for applications such as ribosome profiling, where it can be used to specifically trap and identify translation initiation sites.[3][4]
Mechanism of Action
This compound inhibits the elongation step of translation.[5] It binds with high affinity to the E-site (exit site) of the 60S large ribosomal subunit.[6][7] This binding action physically obstructs the translocation of tRNA from the P-site to the E-site, which is a critical movement required for the ribosome to proceed to the next codon on the mRNA.[5][8] By preventing this translocation, LTM effectively halts the progression of the ribosome along the mRNA, thereby inhibiting overall protein synthesis.[6][9] While it shares a binding pocket with cycloheximide, LTM has a significantly higher affinity.[1][5] Some studies suggest LTM is particularly effective at stalling the very first translocation event, making it a powerful tool for enriching ribosomes at translation start sites.[10]
Key Applications
-
Global Translation Inhibition: Rapidly and potently arrests protein synthesis for studying the consequences of translation shutdown.
-
Ribosome Profiling (Ribo-Seq): Used to map the precise locations of ribosomes on mRNA transcripts. LTM treatment enriches for ribosomes at translation initiation sites, allowing for genome-wide identification of start codons.[3][4][11]
-
Studying Protein Turnover: By blocking the synthesis of new proteins, LTM allows for the specific measurement of the degradation rates of existing proteins.
-
Investigating Upstream Signaling Pathways: Provides a method to uncouple transcriptional and translational regulation of cellular processes.
Data Summary: this compound Usage in Cell Culture
| Cell Line | LTM Concentration | Treatment Time | Application / Assay | Outcome / % Inhibition |
| Mammalian Cells (General) | 50 µM | 30 minutes | Ribosome Profiling (Initiation Site Mapping) | Enrichment of ribosomes at start codons |
| HeLa | 10 µM | 2 hours | In vitro translation assay | >90% inhibition |
| P388 Lymphoma (in vivo) | ~0.6 mg/kg | Not Applicable | Antitumor Activity Study | Extended survival of mice |
| MDA-MB-231 (in vivo) | ~0.6 mg/kg | Not Applicable | Antitumor Activity Study | Retarded tumor growth |
Experimental Protocols
Protocol 1: General Inhibition of Translation in Cultured Mammalian Cells
This protocol provides a general method for arresting global protein synthesis in adherent mammalian cells. Optimization of LTM concentration and incubation time may be required depending on the cell line and experimental goals.
Materials:
-
This compound (LTM) powder (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Adherent mammalian cells cultured in appropriate vessels (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of LTM by dissolving it in sterile DMSO. For example, to make a 10 mM stock from 5 mg of LTM (MW: 471.58 g/mol ), dissolve it in 1.06 ml of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[12]
-
-
Cell Culture:
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment. Ensure even cell distribution for reproducible results.
-
-
LTM Treatment:
-
Prepare a working solution of LTM by diluting the 10 mM stock into pre-warmed complete culture medium to the desired final concentration (e.g., 2 µM to 50 µM).
-
Aspirate the existing medium from the cells.
-
Add the LTM-containing medium to the cells. For a negative control, add medium containing an equivalent volume of DMSO.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plate on ice.
-
Aspirate the LTM-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for downstream analysis (e.g., Western blot, protein quantification).
-
Protocol 2: Validation of Translation Inhibition using Puromycin (B1679871) Labeling (SUnSET Assay)
This protocol uses the incorporation of puromycin, a tRNA analog, to visualize and quantify newly synthesized proteins. A decrease in puromycin signal following LTM treatment confirms translation inhibition.
Materials:
-
Cells treated with LTM as described in Protocol 1.
-
Puromycin solution (e.g., 10 mg/mL stock in water).
-
Anti-puromycin primary antibody.
-
Appropriate secondary antibody (e.g., HRP-conjugated for Western blot).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
Procedure:
-
LTM Pre-treatment:
-
Treat cells with LTM (and a DMSO vehicle control) as described in Protocol 1 for the desired time (e.g., 30 minutes).
-
-
Puromycin Pulse:
-
During the last 10 minutes of the LTM incubation, add puromycin to the culture medium to a final concentration of 1-10 µg/mL.
-
Return the cells to the incubator for the final 10 minutes. Puromycin will be incorporated into nascent polypeptide chains in translationally active cells.[13]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after the puromycin pulse, wash the cells with ice-cold PBS and lyse them as described in Protocol 1.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration (e.g., 1 µg/µL).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-puromycin primary antibody according to the manufacturer's recommendations.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence. A strong smear of puromycylated proteins should be visible in the control lane, which will be significantly reduced in the LTM-treated lane, confirming translation inhibition.
-
Visualizations
Mechanism of Action: LTM Inhibition of Ribosomal Translocation
Caption: this compound binds to the E-site of the 60S ribosome, blocking tRNA translocation.
Experimental Workflow: Validating Translation Inhibition
Caption: Workflow for assessing LTM-mediated translation inhibition via puromycin labeling.
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound – No Effect on Cell Motility but Still Cytotoxic - ChemistryViews [chemistryviews.org]
- 3. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Profiling of Alternative Translation Initiation Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 9. npd.riken.jp [npd.riken.jp]
- 10. Quantitative profiling of initiating ribosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 13. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Lactimidomycin Concentration for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactimidomycin (B1249191) (LTM) is a potent small molecule inhibitor of eukaryotic protein synthesis. It exerts its cytotoxic and antiproliferative effects by targeting the 60S ribosomal subunit and inhibiting the elongation step of translation.[1] The precise determination of the optimal working concentration of this compound is critical for the success and reproducibility of in vitro experiments. This document provides detailed application notes and protocols for establishing the optimal this compound concentration for various cell lines and experimental setups. It includes methodologies for determining the half-maximal inhibitory concentration (IC50) and protocols for assessing cytotoxicity, alongside a discussion of the relevant signaling pathways affected by the inhibition of translation.
Introduction to this compound
This compound is a glutarimide (B196013) antibiotic that has demonstrated significant antiproliferative activity in various cancer cell lines. Its mechanism of action involves binding to the E-site of the 60S ribosomal subunit, thereby blocking the translocation of tRNA during the elongation phase of protein synthesis.[1] This targeted inhibition of translation makes this compound a valuable tool for studying cellular processes that are highly dependent on de novo protein synthesis, such as cell cycle progression, proliferation, and survival.
Data Presentation: Determining Optimal Concentration
The optimal concentration of this compound is cell-type dependent and should be empirically determined for each new cell line and experimental condition. A common metric used to quantify the potency of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Representative Effective Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration | Reference |
| MEF-TFEB-EGFP | Confocal Microscopy | 500 nM | Translation inhibition and TFEB nuclear translocation study |
Note on IC50 Values: The IC50 value for this compound can vary significantly based on the cell line, the duration of exposure, and the assay used to measure cell viability or proliferation. It is crucial to perform a dose-response experiment to determine the IC50 for your specific experimental system.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the dose-dependent effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol for a "Kill Curve" to Determine the Minimum Lethal Concentration
For applications requiring the complete elimination of non-resistant cells, a "kill curve" experiment is recommended to determine the minimum concentration of this compound that results in 100% cell death over a specific period.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 24-well or 12-well)
Procedure:
-
Cell Seeding:
-
Plate the cells at a low density (e.g., 20-30% confluency) in a multi-well plate.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations in complete medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a no-drug control.
-
Replace the medium in the wells with the medium containing the different this compound concentrations.
-
-
Monitoring and Medium Change:
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the medium with fresh medium containing the respective this compound concentrations every 2-3 days.
-
-
Determination of Minimum Lethal Concentration:
-
Continue the experiment for 7-14 days.
-
The minimum lethal concentration is the lowest concentration of this compound that causes 100% cell death within the desired timeframe.
-
Signaling Pathways and Visualizations
Inhibition of protein synthesis by this compound has profound effects on various cellular signaling pathways that are dependent on the continuous synthesis of key regulatory proteins.
The mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[2][3][4][5] A key function of mTORC1 is to promote protein synthesis.[6] By inhibiting translation elongation, this compound can mimic the downstream effects of mTORC1 inhibition on protein synthesis.
Caption: this compound inhibits translation elongation, a process downstream of mTOR signaling.
The Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER).[7][8][9][10] While this compound's primary role is to block protein synthesis, this can indirectly impact the UPR. A sudden halt in the production of new proteins can alleviate the protein folding load on the ER, potentially mitigating ER stress.
Caption: this compound can indirectly affect the UPR by reducing protein synthesis.
Apoptosis Induction
By inhibiting the synthesis of anti-apoptotic proteins, which often have short half-lives, this compound can induce apoptosis in cancer cells. This is a key aspect of its anticancer activity. The intrinsic pathway of apoptosis is often implicated.
Caption: this compound can induce apoptosis by inhibiting anti-apoptotic protein synthesis.
Conclusion
The determination of the optimal this compound concentration is a critical first step for any in vitro study. The protocols provided herein offer a systematic approach to defining the IC50 and minimum lethal dose for a given cell line. Understanding the impact of translation inhibition on key cellular signaling pathways such as mTOR, the UPR, and apoptosis will aid in the design of robust experiments and the accurate interpretation of results. Researchers are encouraged to adapt these protocols to their specific needs and to carefully document the determined optimal concentrations for experimental consistency.
References
- 1. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unfolded Protein Response Triggers Selective mRNA Release From the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Stress and Unfolded Protein Response Signaling in Plants [mdpi.com]
- 10. The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Translation Initiation Sites Using Lactimidomycin in Ribosome Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lactimidomycin (LTM) in ribosome profiling experiments for the precise mapping of translation initiation sites (TIS) on a genome-wide scale. This technique, often referred to as LTM-based ribosome profiling, GTI-seq, or QTI-seq, offers single-nucleotide resolution, enabling the discovery of alternative TIS and a deeper understanding of translational regulation.[1][2][3][4]
Introduction
Ribosome profiling is a powerful technique that provides a snapshot of all ribosome positions on mRNA within a cell at a specific moment. By sequencing the ribosome-protected mRNA fragments (RPFs), researchers can quantify gene expression at the translational level.[5][6] Standard ribosome profiling captures both initiating and elongating ribosomes. However, to specifically map TIS, translation inhibitors that preferentially stall initiating ribosomes are employed.
This compound (LTM) is a macrolide antibiotic that acts as a potent inhibitor of eukaryotic translation.[7][8] Its unique mechanism of action makes it particularly well-suited for TIS mapping. LTM binds to the E-site of the 80S ribosome, but only when it is vacant, a condition primarily met by ribosomes at the initiation stage before the first translocation event.[3][9] This specificity allows for the selective accumulation of ribosomes at start codons, while elongating ribosomes, which have a tRNA in the E-site, are largely unaffected and run off the mRNA transcript.[3] This targeted arrest of initiating ribosomes provides a high-resolution map of TIS across the transcriptome.[6][10]
Principle of LTM-Based Ribosome Profiling
The core principle of this method lies in the differential effect of LTM on initiating versus elongating ribosomes.
-
LTM Treatment : Cells are treated with LTM. The drug preferentially binds to the empty E-site of 80S initiation complexes assembled at start codons.
-
Inhibition of Translocation : LTM binding blocks the translocation of the ribosome after the formation of the first peptide bond, effectively trapping the ribosome at the TIS.[3]
-
Elongating Ribosome Run-off : Elongating ribosomes, which possess a deacylated tRNA in the E-site, are not the primary target of LTM and continue to translate and move along the mRNA, eventually dissociating at the stop codon.
-
Nuclease Footprinting : The lysate is treated with RNase to digest all mRNA not protected by ribosomes. This results in the generation of RPFs, which are approximately 28-30 nucleotides in length.
-
Library Preparation and Sequencing : The RPFs are isolated, converted to a cDNA library, and subjected to high-throughput sequencing.
-
Data Analysis : The sequenced reads are mapped back to the genome or transcriptome to identify the precise locations of the stalled initiating ribosomes, thereby revealing the TIS.
Advantages of this compound over other inhibitors
LTM offers distinct advantages over other translation inhibitors used for TIS mapping, such as harringtonine (B1672945):
-
Higher Precision : LTM treatment results in a sharper and more precise accumulation of ribosome footprints directly at the TIS, often with single-nucleotide resolution.[6] In contrast, harringtonine can lead to a broader distribution of footprints downstream of the start codon.[4][6]
-
Clearer Mechanism : The mechanism of LTM is well-characterized, providing greater confidence in the interpretation of the resulting data.[3][9] LTM allows the formation of the first peptide bond, ensuring that the captured ribosomes represent bona fide initiation events.[3][6]
Experimental Protocols
This section provides a detailed methodology for performing LTM-based ribosome profiling in cultured mammalian cells.
Materials and Reagents
-
Cell Culture : Mammalian cells of interest (e.g., HEK293, HeLa)
-
This compound (LTM) (e.g., from EMD Millipore[11])
-
Cycloheximide (B1669411) (CHX) (for comparison with elongating ribosomes)
-
Lysis Buffer : (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide, 1% Triton X-100, 25 U/mL DNase I)
-
Sucrose (B13894) Solutions : 10% and 50% (w/v) sucrose in polysome buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide)
-
RNase I
-
SUPERase·In™ RNase Inhibitor
-
Trizol LS Reagent
-
RNA purification kits (e.g., miRNeasy Mini Kit)
-
Library preparation kit for small RNAs
Detailed Experimental Workflow
1. Cell Culture and LTM Treatment a. Culture mammalian cells to 70-80% confluency. b. Treat cells with 50 µM this compound for 30-60 minutes at 37°C. For a parallel control of elongating ribosomes, treat a separate plate of cells with 100 µg/mL cycloheximide for 10 minutes.[4][12]
2. Cell Lysis a. Place the cell culture dish on ice and aspirate the media. b. Wash the cells once with ice-cold PBS containing 100 µg/mL cycloheximide. c. Add ice-cold lysis buffer to the plate and scrape the cells. d. Transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 10 minutes, vortexing briefly every 2 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.
3. Nuclease Footprinting a. Determine the RNA concentration of the cleared lysate. b. To approximately 200 µg of total RNA in the lysate, add RNase I. The optimal concentration of RNase I should be determined empirically for each cell type, but a starting point is 7.5 U per A260 unit of lysate.[9] c. Incubate the mixture at room temperature for 45 minutes with gentle rotation. d. Stop the digestion by adding a potent RNase inhibitor, such as SUPERase·In™.[9]
4. Ribosome Recovery via Sucrose Gradient Ultracentrifugation a. Prepare a 10%-50% sucrose gradient in polysome buffer. b. Carefully layer the nuclease-treated lysate onto the top of the sucrose gradient. c. Centrifuge at 35,000 rpm in a SW41Ti rotor for 2.5 hours at 4°C. d. Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the ribosome profile. The monosome peak, which is enriched with initiating ribosomes, should be collected.
5. RNA Extraction from Ribosome Fractions a. Pool the monosome fractions. b. Add Trizol LS reagent to the pooled fractions and perform RNA extraction according to the manufacturer's protocol.[9] c. Precipitate the RNA and resuspend the pellet in RNase-free water.
6. Ribosome Footprint Purification a. Run the extracted RNA on a 15% denaturing polyacrylamide gel (TBE-Urea). b. Use RNA markers of ~28-30 nt to excise the gel slice corresponding to the ribosome-protected footprints. c. Elute the RNA from the gel slice overnight in an elution buffer (e.g., 0.3 M NaCl). d. Precipitate the eluted RNA.
7. Sequencing Library Preparation a. Dephosphorylate the 3' ends of the purified RPFs using T4 Polynucleotide Kinase (PNK). b. Ligate a 3' adapter to the RPFs. c. Purify the ligation product. d. Ligate a 5' adapter to the RPFs. e. Perform reverse transcription to generate cDNA. f. Amplify the cDNA by PCR. g. Purify the PCR product and submit for high-throughput sequencing.
Data Presentation
Quantitative data from LTM-based ribosome profiling experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Summary of Sequencing Reads
| Sample | Total Reads | Reads after Adapter Trimming | Reads Mapping to rRNA | Reads Mapping to Genome/Transcriptome |
| LTM-treated Replicate 1 | 50,123,456 | 48,987,654 | 10,123,456 | 38,864,198 |
| LTM-treated Replicate 2 | 52,345,678 | 51,234,567 | 11,234,567 | 39,999,000 |
| CHX-treated Replicate 1 | 49,876,543 | 48,765,432 | 9,876,543 | 38,888,889 |
| CHX-treated Replicate 2 | 51,654,321 | 50,543,210 | 10,543,210 | 40,000,000 |
Table 2: Identification and Quantification of Translation Initiation Sites
| Gene Symbol | Transcript ID | Annotated TIS (AUG) Reads (LTM) | Alternative TIS (uAUG) Reads (LTM) | Alternative TIS (CUG) Reads (LTM) | Elongating Ribosome Reads (CHX) | Translational Efficiency (LTM/CHX) |
| GENE A | NM_001234.5 | 10,543 | 1,234 | 567 | 50,123 | 0.25 |
| GENE B | NM_005678.9 | 8,765 | 0 | 2,345 | 45,678 | 0.24 |
| GENE C | NM_009876.5 | 12,345 | 3,456 | 0 | 60,987 | 0.26 |
Mandatory Visualizations
Mechanism of this compound Action
References
- 1. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qian.human.cornell.edu [qian.human.cornell.edu]
- 4. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 5. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global mapping of translation initiation sites in mammalian cells at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 10. pnas.org [pnas.org]
- 11. Translation elongation rate varies among organs and decreases with age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
Application Notes and Protocols: Lactimidomycin Treatment for Antiviral Assays Against Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for a significant global health burden, with millions of infections occurring annually.[1] Currently, there are no specific antiviral therapies available for Dengue fever. Lactimidomycin (B1249191) (LTM), a potent inhibitor of eukaryotic translation elongation, has emerged as a promising broad-spectrum antiviral agent against DENV and other RNA viruses.[1] LTM exerts its antiviral activity by targeting the host cell's translation machinery, a critical component for viral replication.[1] These application notes provide detailed protocols for utilizing this compound in antiviral assays against Dengue virus, along with a summary of its activity.
Mechanism of Action
This compound inhibits the elongation step of protein synthesis in eukaryotic cells. It binds to the E-site of the 60S ribosomal subunit, which prevents the translocation of tRNA from the P-site to the E-site. This action effectively halts the progression of the ribosome along the mRNA, thereby inhibiting the synthesis of both host and viral proteins. Since Dengue virus, a positive-sense single-stranded RNA virus, relies heavily on the host's translational machinery to produce its polyprotein, which is subsequently cleaved into functional viral proteins, the inhibition of translation elongation by this compound proves to be a powerful antiviral strategy.[1]
Data Presentation
The antiviral activity of this compound against Dengue virus serotype 2 (DENV2) has been demonstrated in cell-based assays. The following table summarizes the available quantitative data for LTM's efficacy and cytotoxicity.
| Compound | Virus Serotype | Cell Line | Parameter | Value | Reference |
| This compound | DENV2 | Huh7 | EC90 | 0.4 µM | [2] |
| This compound | - | Huh7 | CC50 | > 12.5 µM | [2] |
Note: Specific IC50 values for this compound against Dengue virus in Huh7 and Vero cells were not explicitly available in the reviewed literature. The EC90 (Effective Concentration required to inhibit 90% of viral activity) is provided as a measure of potency. The CC50 (Cytotoxic Concentration causing 50% cell death) being greater than 12.5 µM indicates low cytotoxicity at effective antiviral concentrations.
Visualizations
Caption: Dengue Virus Replication Cycle and LTM Inhibition.
Caption: General Workflow for DENV Antiviral Assays.
Experimental Protocols
Cell Culture and Virus Propagation
Cell Lines:
-
Huh7 (Human Hepatoma Cells): Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Vero (African Green Monkey Kidney Cells): Maintain in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Dengue Virus Propagation:
-
Seed C6/36 mosquito cells in a T-75 flask and grow to 80-90% confluency.
-
Infect the cells with the desired Dengue virus serotype at a multiplicity of infection (MOI) of 0.1.
-
Incubate the infected cells at 28°C for 5-7 days.
-
Harvest the supernatant containing the virus, clarify by centrifugation at 2000 x g for 10 minutes, and store at -80°C in small aliquots.
-
Determine the virus titer using a plaque assay.
Plaque Assay for Virus Titer and Antiviral Activity
-
Seed Vero cells in a 12-well plate at a density of 2 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the virus sample or supernatant from the antiviral assay.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Inoculate each well with 200 µL of the virus dilution and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the incubation, prepare the overlay medium: 2% carboxymethylcellulose (CMC) in DMEM supplemented with 2% FBS.
-
After incubation, aspirate the virus inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) for 30 minutes.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
For antiviral activity, the percentage of plaque reduction in this compound-treated wells compared to the virus control is calculated.
Quantitative Real-Time PCR (qRT-PCR) for DENV RNA Quantification
-
Seed Huh7 cells in a 24-well plate and infect with DENV at an MOI of 1.
-
Treat the cells with varying concentrations of this compound.
-
At 24-48 hours post-infection, lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.
-
Perform qRT-PCR using DENV-specific primers and a SYBR Green or TaqMan-based master mix.
-
Forward Primer (example): 5'-TCAATATGCTGAAACGCGCGAGAAACCG-3'
-
Reverse Primer (example): 5'-TTGCACCAACAGTCAATGTCTTCAGGTTC-3'
-
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative quantification of DENV RNA is determined using the ΔΔCt method.
Western Blot for DENV Protein Detection
-
Seed Huh7 cells in a 6-well plate, infect with DENV, and treat with this compound as described for qRT-PCR.
-
At 48 hours post-infection, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a DENV protein (e.g., anti-E or anti-NS3) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Cytotoxicity Assay
-
Seed Huh7 or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using a commercially available assay such as MTT, XTT, or CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
References
Application Notes and Protocols for Polysome Profiling Using Lactimidomycin to Study Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysome profiling is a powerful technique used to provide a snapshot of the translational status of mRNAs within a cell. By separating ribosomal subunits, monosomes, and polysomes through sucrose (B13894) density gradient centrifugation, researchers can distinguish between efficiently translated mRNAs (associated with multiple ribosomes in polysomes) and poorly translated or repressed mRNAs. When coupled with downstream analyses like qRT-PCR or RNA-sequencing, this method offers a genome-wide view of the "translatome."[1][2]
This application note details a polysome profiling protocol that utilizes Lactimidomycin (LTM), a potent inhibitor of eukaryotic translation. Unlike the commonly used elongator-inhibitor Cycloheximide (CHX), LTM preferentially targets and stalls initiating 80S ribosomes at the start codon.[3] This specific action of LTM makes it an invaluable tool for studying the dynamics of translation initiation, identifying novel translation initiation sites, and assessing the efficacy of drugs targeting this crucial step in protein synthesis.[3][4][5] LTM is over ten-fold more potent than CHX in inhibiting protein synthesis and its use results in a significant depletion of polysomes, providing a clear readout of initiation inhibition.[4]
Principle of the Method
The protocol involves treating cells with this compound to trap initiating ribosomes on mRNA. Subsequently, the cells are lysed under conditions that preserve the integrity of ribosome-mRNA complexes. The resulting cytoplasmic extract is then layered onto a continuous sucrose gradient and subjected to ultracentrifugation. This separates the cellular components based on their size and density. Ribosomal subunits (40S and 60S), 80S monosomes (a single ribosome on an mRNA), and polysomes (two or more ribosomes on an mRNA) are resolved into distinct fractions.[2][6] The distribution of a specific mRNA across these fractions, as determined by subsequent molecular analysis, reveals its translational status. A shift of an mRNA from the polysome fractions to the monosome fraction upon treatment with a drug, for instance, indicates an inhibition of translation initiation.
Key Applications
-
Studying Translation Initiation: LTM's ability to specifically halt initiating ribosomes allows for the precise study of this regulatory step.
-
Drug Discovery and Development: Evaluating the effect of novel compounds on translation initiation by observing shifts in polysome profiles.
-
Identifying Novel Translation Initiation Sites: Ribosome footprinting of LTM-stalled ribosomes can map translation start sites with high resolution.[3]
-
Investigating Translational Control Mechanisms: Understanding how cellular stresses, signaling pathways, or disease states impact the initiation of protein synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell Culture: Mammalian cells of interest
-
This compound (LTM): Stock solution in DMSO
-
Cycloheximide (CHX): (Optional, for comparison) Stock solution in ethanol (B145695) or water
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile
-
Lysis Buffer: (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL LTM, RNase inhibitors). Prepare fresh and keep on ice.[1]
-
Sucrose Solutions (RNase-free): 10% and 50% (w/v) sucrose in Gradient Buffer (e.g., 50 mM Tris-acetate pH 7.5, 50 mM NH₄Cl, 12 mM MgCl₂).[1]
-
Gradient Maker and Fractionation System: With a UV monitor (254 nm absorbance).
-
Ultracentrifuge and Swinging Bucket Rotor: (e.g., Beckman SW41 Ti or equivalent)
-
Ultracentrifuge Tubes: (e.g., Polyclear tubes)
-
RNA Extraction Kit: (e.g., TRIzol, RNeasy)
Procedure:
1. Cell Treatment and Harvest:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 2 µM) for a short period (e.g., 30 minutes) to specifically inhibit initiation.
-
For comparison, a control group treated with vehicle (DMSO) and a group treated with an elongation inhibitor like Cycloheximide (100 µg/mL for 5-15 minutes) can be included.[7]
-
Place the culture dishes on ice to halt cellular processes.
-
Aspirate the media and wash the cells twice with ice-cold PBS containing 100 µg/mL LTM to maintain the inhibition.[1]
2. Cell Lysis:
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional gentle vortexing to ensure complete lysis.
-
Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[1]
-
Carefully transfer the supernatant (cytoplasmic lysate) to a new pre-chilled tube. This contains the polysomes.
-
Determine the RNA concentration by measuring the absorbance at 260 nm (A260). An A260 reading between 5 and 10 is ideal for loading onto the gradient.[1]
3. Sucrose Gradient Preparation and Centrifugation:
-
Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker. Alternatively, gradients can be formed by layering successively lower concentrations of sucrose and allowing them to diffuse overnight at 4°C.[1][2]
-
Carefully layer approximately 200-500 µL of the clarified cell lysate onto the top of the sucrose gradient.[1]
-
Place the tubes in a pre-chilled swinging bucket rotor and perform ultracentrifugation (e.g., 39,000 rpm in an SW41 rotor for 2-3 hours at 4°C). Optimization of centrifugation time and speed may be necessary.
4. Fractionation and Polysome Profile Generation:
-
Set up the gradient fractionation system with a UV monitor set to 254 nm.
-
Carefully place the ultracentrifuge tube in the fractionator.
-
Puncture the bottom of the tube and push the gradient upwards with a dense solution (e.g., 60% sucrose).[1]
-
Collect fractions of a fixed volume (e.g., 0.5 mL) as the gradient is pushed through the UV detector.
-
The UV absorbance profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes.
5. RNA Extraction and Analysis:
-
Immediately process the collected fractions for RNA extraction using a suitable method (e.g., TRIzol followed by column purification).
-
The quality and quantity of the extracted RNA should be assessed.
-
Analyze the distribution of specific mRNAs across the fractions using qRT-PCR or perform RNA-sequencing on pooled fractions (e.g., monosome vs. polysome fractions) for a global view of translation.
Data Presentation and Analysis
Quantitative data from polysome profiling experiments should be summarized for clear interpretation. The primary metric for assessing translational status is the Translation Efficiency (TE) .
Table 1: Example of Quantitative Data Summary from a Polysome Profiling Experiment
| Gene | Condition | % mRNA in Monosome Fraction | % mRNA in Polysome Fractions | Translation Efficiency (Polysome/Monosome Ratio) | Fold Change in TE (vs. Control) |
| Gene A | Control | 20% | 80% | 4.0 | 1.0 |
| LTM Treatment | 75% | 25% | 0.33 | 0.08 | |
| Gene B | Control | 50% | 50% | 1.0 | 1.0 |
| LTM Treatment | 85% | 15% | 0.18 | 0.18 | |
| Housekeeping Gene | Control | 15% | 85% | 5.67 | 1.0 |
| LTM Treatment | 70% | 30% | 0.43 | 0.08 |
Data Analysis Notes:
-
Polysome to Monosome (P/M) Ratio: A decrease in the P/M ratio for a specific mRNA indicates a reduction in its translation efficiency.
-
Translation Efficiency (TE) Score: Calculated as the abundance of an mRNA in the polysome fractions divided by its abundance in the total cytoplasmic sample or monosome fraction.[8]
-
Global Translation Activity: The overall ratio of the area under the polysome peaks to the area under the monosome peak can indicate global changes in translation.[8]
Visualizations
Diagram 1: Experimental Workflow of Polysome Profiling with this compound
Caption: Workflow for studying translation initiation using this compound-based polysome profiling.
Diagram 2: Conceptual Difference between this compound and Cycloheximide Action
Caption: LTM stalls initiating ribosomes, while CHX arrests elongating ribosomes on mRNA.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No polysome peaks, only 40S, 60S, and 80S peaks | - RNase contamination degrading mRNA.[2] - Suboptimal cell growth conditions leading to translation inhibition. - Incorrect lysis buffer composition (e.g., low MgCl₂).[1] | - Use RNase-free reagents and sterile techniques. Add RNase inhibitors to all buffers.[2] - Ensure cells are healthy and in the exponential growth phase. - Optimize lysis buffer, ensuring sufficient MgCl₂ to maintain ribosome integrity. |
| Loss of all peaks (flat profile) | - Gradient not formed properly.[9] - Insufficient amount of lysate loaded.[9] - Equipment malfunction (UV lamp, pump). | - Ensure proper gradient formation. Consider pre-pouring and freezing gradients.[2] - Load a sufficient amount of lysate (A260 between 5-10).[1] - Check and calibrate the fractionation system. |
| Smearing of peaks | - Overloading of the gradient. - Premature dissociation of ribosomes. | - Reduce the amount of lysate loaded. - Work quickly and keep samples on ice at all times. Ensure all buffers are fresh. |
| Unexpected shift in profiles | - Inconsistent drug treatment times or concentrations. - Differences in cell density between samples. | - Maintain consistency in all experimental parameters. - Ensure all plates have similar cell confluency at the time of harvest. |
Conclusion
Polysome profiling using this compound is a specialized and powerful technique for investigating the initiation phase of translation. Its ability to specifically trap initiating ribosomes provides a clearer picture of this critical regulatory step compared to general elongation inhibitors. By following this detailed protocol and considering the data analysis and troubleshooting advice, researchers and drug development professionals can effectively utilize this method to gain valuable insights into translational control in their systems of interest.
References
- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dirusciolab.com [dirusciolab.com]
- 8. Data Analysis and Interpretation in Polysome Sequencing - CD Genomics [cd-genomics.com]
- 9. reddit.com [reddit.com]
Lactimidomycin: A Potent Tool for Elucidating Protein Synthesis Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lactimidomycin (LTM) is a potent glutarimide (B196013) antibiotic that has emerged as a valuable molecular tool for the detailed investigation of protein synthesis. Its specific mechanism of action and high potency make it a superior alternative to more commonly used translation inhibitors, such as cycloheximide (B1669411) (CHX), for certain applications. This document provides detailed application notes and experimental protocols for utilizing this compound to study various aspects of protein synthesis, including translation initiation, protein turnover, and the integrated stress response (ISR).
Mechanism of Action
This compound exerts its inhibitory effect on eukaryotic protein synthesis by specifically targeting the ribosome. It binds to the E-site (exit site) of the 60S ribosomal subunit, effectively blocking the translocation step of elongation.[1][2] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation process. Notably, LTM has been shown to be approximately 10-fold more potent than cycloheximide.[3] While both LTM and CHX bind to the E-site, there are subtle differences in their mechanisms. LTM's larger structure is thought to more completely occlude the E-site, preventing the binding of deacylated tRNA, whereas CHX may still allow for one round of translocation before halting further elongation.[2]
Key Applications
This compound's unique properties make it particularly well-suited for several key research applications:
-
Mapping Translation Initiation Sites via Ribosome Profiling: LTM is a valuable tool for identifying translation initiation sites (TIS) on a genome-wide scale. By arresting ribosomes at the very beginning of elongation, it allows for the precise mapping of start codons, including alternative and non-canonical TIS.[4][5]
-
Determining Protein Turnover and Half-life: By acutely inhibiting new protein synthesis, LTM can be used in "chase" experiments to determine the degradation rate and half-life of specific proteins.
-
Investigating the Integrated Stress Response (ISR): Inhibition of protein synthesis is a potent trigger of the ISR, a central cellular signaling network that responds to various stress conditions. LTM can be used to induce and study the activation of the ISR pathway, including the phosphorylation of eIF2α and the downstream activation of transcription factor ATF4.[6][7][8]
Data Presentation: Quantitative Parameters
For effective experimental design, it is crucial to consider the optimal concentration and treatment time for this compound, which can vary depending on the cell type and application.
| Parameter | Cell Line | Concentration | Incubation Time | Application | Reference |
| IC50 | P388 Lymphoma | 37.82 nM | Not Specified | Proliferation Assay | [3] |
| MDA-MB-231 | Not Specified | Not Specified | Proliferation Assay | [9] | |
| Effective Concentration | Jurkat | 50 µM | 30 min | Ribosome Profiling (Initiation) | [10] |
| HEK293 | 50 µM | 30 min | Ribosome Profiling (Initiation) | [1] | |
| HEK293 | 5 µM | Not Specified | Ribosome Profiling (Initiation) | [2] | |
| Effective Concentration | Cultured Cells | 10 - 1,000 nM | 6 - 48 hr | General Protein Synthesis Inhibition |
Note: IC50 values and effective concentrations can be highly cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Ribosome Profiling for Mapping Translation Initiation Sites
This protocol is adapted from established ribosome profiling methods and specifically tailored for the use of this compound to enrich for initiating ribosomes.[1][4][10]
Materials:
-
Cultured mammalian cells (e.g., HEK293, Jurkat)
-
This compound (Stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide - optional, for comparison with elongating ribosomes)
-
RNase I
-
Sucrose (B13894) solutions for density gradient centrifugation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Add this compound to the culture medium to a final concentration of 50 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 10 minutes.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Nuclease Footprinting:
-
Treat the clarified lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.
-
Incubate at room temperature for 45-60 minutes.
-
Stop the digestion by adding a suitable RNase inhibitor.
-
-
Ribosome Monosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%).
-
Perform ultracentrifugation to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
-
RNA Fragment Purification and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Isolate the ribosome-protected RNA fragments (footprints), typically 28-34 nucleotides in length, by size-selection on a denaturing polyacrylamide gel.
-
Proceed with library preparation for next-generation sequencing according to established protocols.
-
Protocol 2: Determination of Protein Half-life using a this compound Chase Assay
This protocol outlines a method to measure the degradation rate of a specific protein by inhibiting its synthesis with this compound.
Materials:
-
Cultured cells expressing the protein of interest
-
This compound (Stock solution in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to allow for multiple time points.
-
Treat the cells with an effective concentration of this compound (e.g., 100 nM - 1 µM, to be optimized).
-
This is time point zero (t=0).
-
-
Time Course Collection:
-
Incubate the cells and collect samples at various time points after LTM addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them directly in lysis buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the total protein concentration of each lysate.
-
Load equal amounts of total protein for each time point onto an SDS-PAGE gel.
-
Perform Western blotting and probe for the protein of interest using a specific primary antibody.
-
Use an antibody against a stable protein (e.g., Actin or Tubulin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for the protein of interest at each time point.
-
Normalize the intensity to the loading control.
-
Plot the normalized protein levels against time.
-
Calculate the protein half-life (t1/2) by fitting the data to a one-phase decay exponential curve.
-
Protocol 3: Induction and Analysis of the Integrated Stress Response (ISR)
This protocol describes how to use this compound to induce the ISR and analyze the phosphorylation of eIF2α, a key event in this pathway.
Materials:
-
Cultured cells
-
This compound (Stock solution in DMSO)
-
Cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with an effective concentration of this compound (e.g., 100 nM - 1 µM) for various durations (e.g., 30 min, 1, 2, 4 hours) to determine the optimal time for eIF2α phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of each lysate.
-
-
Western Blotting:
-
Load equal amounts of total protein for each condition onto an SDS-PAGE gel.
-
Perform Western blotting and probe one membrane with an antibody specific for phosphorylated eIF2α (Ser51).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total eIF2α as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-eIF2α and total eIF2α.
-
Calculate the ratio of phospho-eIF2α to total eIF2α to determine the extent of ISR activation.
-
Visualizations
Caption: Mechanism of this compound action on the ribosome.
Caption: Workflow for ribosome profiling using this compound.
Caption: Workflow for protein turnover analysis using LTM.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vsr.biohorizons.com [vsr.biohorizons.com]
- 9. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Lactimidomycin in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Lactimidomycin (LTM), a potent translation elongation inhibitor, in mouse models of cancer. The information compiled herein is based on available preclinical data and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a glutarimide (B196013) antibiotic that has demonstrated potent antiproliferative effects on various tumor cell lines. Its primary mechanism of action is the inhibition of eukaryotic translation elongation, a critical process for protein synthesis that is often dysregulated in cancer.[1] Preclinical studies have shown that LTM can inhibit cancer cell growth both in vitro and in vivo, suggesting its potential as a therapeutic agent.[1] This document outlines the available data and protocols for its use in mouse models of cancer.
Mechanism of Action
This compound targets the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the E-site of the 60S ribosomal subunit, which prevents the translocation step of elongation.[1] This leads to a global shutdown of protein synthesis, ultimately inducing cell growth arrest and apoptosis in rapidly dividing cancer cells.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vivo Efficacy Data
Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in different mouse models of cancer.
Breast Cancer Xenograft Model
In a study utilizing a solid tumor model, human breast adenocarcinoma MDA-MB-231 cells were implanted into nude mice.[1] Treatment with this compound showed a noticeable effect on tumor growth.[1]
| Parameter | Control Group (Solvent) | This compound Group (0.6 mg/kg) | Reference |
| Cell Line | MDA-MB-231 | MDA-MB-231 | [1] |
| Mouse Strain | Nude Mice | Nude Mice | [1] |
| Tumor Type | Solid Tumor | Solid Tumor | [1] |
| Treatment Duration | 1 month | 1 month | [1] |
| Dosing Regimen | Daily | Daily | [1] |
| Outcome | Progressive tumor growth | Appreciable effect on tumor growth | [1] |
Lymphoma Model
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound based on the available literature.
Protocol 1: MDA-MB-231 Xenograft Model
This protocol is designed to assess the efficacy of this compound in a subcutaneous xenograft model of human breast cancer.
1. Cell Culture:
-
Culture MDA-MB-231 human breast adenocarcinoma cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
On the day of implantation, harvest and resuspend MDA-MB-231 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject 2 million cells in a volume of 100 µL subcutaneously into the flank of each mouse.[1]
4. This compound Formulation and Administration:
-
Formulation: While the specific solvent used in the original study is not detailed, a common practice for in vivo administration of small molecules is to formulate them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline, or in a solution of PBS. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Dose: 0.6 mg/kg body weight.[1]
-
Route of Administration: The route of administration was not explicitly stated in the primary reference. Based on common practice for daily dosing in xenograft models, intraperitoneal (i.p.) or intravenous (i.v.) injections are plausible routes. Researchers should determine the most appropriate route based on the pharmacokinetic properties of the compound and the experimental design.
-
Dosing Schedule: Administer the treatment daily for one month, starting once the tumors become palpable.[1]
5. Monitoring and Data Collection:
-
Monitor the health and body weight of the mice regularly (e.g., twice weekly).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Figure 2: Experimental workflow for the MDA-MB-231 xenograft study.
Protocol 2: P388 Lymphoma Model
This protocol provides a general framework for evaluating the effect of this compound on the survival of mice with P388 lymphoma.
1. Cell Culture:
-
Culture P388 murine leukemia cells in an appropriate medium.
2. Animal Model:
-
Use a suitable mouse strain for the P388 model (e.g., DBA/2 or BDF1 mice).
3. Tumor Implantation:
-
Inject a standardized number of P388 cells intraperitoneally into the mice.
4. This compound Administration:
-
The specific dose, formulation, route, and schedule for LTM in this model are not detailed in the available literature. These parameters would need to be determined through dose-finding studies.
5. Monitoring and Data Collection:
-
Monitor the mice daily for signs of illness and mortality.
-
The primary endpoint is the survival time of the mice. The effect of the treatment is often expressed as the percentage of increased lifespan (%ILS) compared to the control group.
Signaling Pathway Analysis
While the direct downstream signaling effects of this compound in cancer cells in vivo have not been extensively detailed in the available literature, its primary mechanism of inhibiting global protein synthesis suggests that it would impact numerous signaling pathways that rely on the rapid turnover of key protein components. These may include pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Further research is warranted to elucidate the specific signaling nodes most sensitive to LTM-mediated translation inhibition in different cancer contexts.
Figure 3: Putative impact of this compound on key cancer signaling pathways.
Conclusion
This compound has shown promise as an anti-cancer agent in preclinical mouse models. The provided data and protocols offer a foundation for further in vivo investigation of its therapeutic potential. Future studies should focus on optimizing dosing regimens, evaluating efficacy in a broader range of cancer models, and elucidating the specific downstream signaling consequences of translation inhibition by this compound in a tumor context.
References
Troubleshooting & Optimization
Lactimidomycin cytotoxicity at high concentrations in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactimidomycin (B1249191), specifically addressing issues related to its cytotoxicity at high concentrations in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A1: this compound is a potent inhibitor of eukaryotic translation elongation.[1] It binds to the E-site of the 60S ribosomal subunit, which blocks the translocation step of the ribosome along the mRNA. This cessation of protein synthesis ultimately leads to cell death.
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: this compound is a highly potent cytotoxic agent, with IC50 values often in the low nanomolar range across various cancer cell lines. However, the exact effective concentration is cell line-dependent. Refer to the data table below for specific examples.
Q3: How does this compound-induced translation inhibition lead to apoptosis?
A3: By inhibiting the synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), this compound can disrupt the balance between pro- and anti-apoptotic proteins. This shift can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Q4: Are there any known issues with this compound's stability or solubility in cell culture?
A4: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C. When diluting into aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Precipitation may occur if the compound's solubility in the final aqueous buffer is exceeded. Stock solutions are generally stable for up to 3 months when stored at -20°C.
Q5: What are potential off-target effects of this compound at high concentrations?
A5: While this compound is a potent inhibitor of translation, at high concentrations, off-target effects can occur with many small molecules. These could potentially include interference with other cellular processes. If you observe unexpected phenotypes, it is crucial to perform control experiments to rule out off-target effects.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values or Lack of Expected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Compound Concentration | Double-check all calculations for dilutions and ensure the stock solution is fully dissolved before preparing serial dilutions. |
| Assay Interference | At high concentrations, this compound precipitates may interfere with absorbance readings in colorimetric assays (e.g., MTT). Visually inspect wells for precipitates. Consider using a different cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity). |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a vehicle-only control. |
Guide 2: High Background Signal or "Edge Effects" in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Evaporation from Outer Wells | To minimize the "edge effect," avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Contamination | Regularly test cell cultures for microbial (e.g., mycoplasma) contamination, as this can affect cell health and assay results. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating to have a consistent number of cells in each well. |
| Bubbles in Wells | After adding reagents, check for and gently remove any bubbles in the wells, as they can interfere with absorbance readings. |
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay | Reference |
| HeLa | Cervical Cancer | 37.82 | Protein Synthesis Inhibition | [2] |
| Hs 579T | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| HCC 1937 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| HCC 1395 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| HCC 2218 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| BT 474 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| MCF 7 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| MDA-MB-231 | Breast Cancer | Low nM range | Cell Growth Inhibition | [2] |
| MCF 10A | Non-tumorigenic Breast | Higher doses required | Cell Growth Inhibition | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins in response to this compound treatment.
Materials:
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression. Normalize to a loading control like actin or tubulin.
Mandatory Visualization
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
References
Technical Support Center: Lactimidomycin in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lactimidomycin in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of eukaryotic translation elongation.[1][2] It exerts its effect by binding to the E-site of the 60S ribosomal subunit.[1][2] This binding event blocks the translocation step of elongation, thereby halting protein synthesis.[1][2] this compound shares a similar binding site with cycloheximide (B1669411) but exhibits approximately 10-fold greater potency.[3]
Q2: Are there known direct off-target effects of this compound?
Currently, there is a lack of substantial evidence in the public domain detailing direct off-target effects of this compound, such as inhibition of specific kinases or binding to other non-ribosomal proteins. The observed cellular effects, including apoptosis and cell cycle arrest, are widely considered to be downstream consequences of its primary on-target activity, which is the global inhibition of protein synthesis.[4]
Q3: Why do I observe apoptosis in my cells after this compound treatment?
Apoptosis is an expected downstream consequence of prolonged and potent inhibition of protein synthesis. By blocking the production of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members), this compound shifts the cellular balance towards programmed cell death. This is a common effect observed with potent translation inhibitors.
Q4: Is this compound selective for cancer cells over non-transformed cells?
This compound has shown some selectivity for transformed (cancerous) cell lines over non-tumorigenic cells.[4][5] For instance, higher concentrations of this compound are required to inhibit the growth of the non-tumorigenic breast cell line MCF10A compared to various breast cancer cell lines.[5] This selectivity may be attributed to the higher proliferation rate and greater dependence on continuous protein synthesis in cancer cells.
Q5: What are the known antiviral activities of this compound?
This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses, including dengue virus, Kunjin virus, Modoc virus, vesicular stomatitis virus, and poliovirus 1.[6] Its antiviral action is a result of inhibiting viral protein synthesis, which is essential for viral replication.[5][6] This activity is observed at concentrations that are not cytotoxic to the host cells.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Assay Interference. At high concentrations, some compounds can directly reduce the MTT reagent, leading to a false signal. It's also possible for components in the media, like phenol (B47542) red, to interfere with absorbance readings.[7]
-
Suggested Action: Run a cell-free control by adding this compound to media with the MTT reagent to check for direct reduction. Use phenol red-free media for the assay.[7]
-
-
Possible Cause 2: Cell Density and Proliferation Rate. The initial cell seeding density and the proliferation rate of the cell line can significantly impact the apparent IC50 value.[8]
-
Suggested Action: Optimize and standardize the cell seeding density for your specific cell line. Ensure consistent incubation times across experiments.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) Crystals. If the purple formazan crystals are not fully dissolved, it can lead to inaccurate absorbance readings.[7]
-
Suggested Action: Ensure complete solubilization by gentle mixing and allowing sufficient time for the solvent to act. Visually inspect the wells before reading the plate.
-
Issue 2: No or weak signal for cleaved caspases in Western blot analysis of apoptosis.
-
Possible Cause 1: Suboptimal Induction Time. The peak of caspase cleavage can be transient. Collecting cell lysates too early or too late can result in a weak or absent signal.
-
Suggested Action: Perform a time-course experiment (e.g., 8, 16, 24 hours) to determine the optimal time point for detecting cleaved caspases in your specific cell line and experimental conditions.[9]
-
-
Possible Cause 2: Insufficient Protein Loading. Cleaved caspases can be low in abundance.
-
Suggested Action: Increase the amount of protein loaded onto the gel. A starting point of 20-30 µg of total protein is recommended, but for low-abundance targets, this may need to be increased.[10]
-
-
Possible Cause 3: Poor Antibody-Antigen Recognition. The antibody may not be optimal, or the blocking conditions may be too stringent.
-
Suggested Action: Use an antibody validated for Western blotting of the specific cleaved caspase. Try different blocking agents (e.g., BSA instead of milk) as milk can sometimes mask certain epitopes.[9]
-
-
Possible Cause 4: Protein Transfer Issues. Small proteins like cleaved caspases may pass through the membrane during transfer ("blow-through").[11]
-
Suggested Action: Optimize transfer conditions. Using a membrane with a smaller pore size (e.g., 0.2 µm) and reducing the transfer time or voltage can help.[11]
-
Issue 3: Unexpected changes in cell morphology or behavior unrelated to apoptosis.
-
Possible Cause 1: Global Protein Synthesis Inhibition. The shutdown of all protein production can lead to various cellular stresses and morphological changes that may not be directly related to apoptosis, especially at early time points.
-
Suggested Action: Monitor cells at multiple time points. Correlate morphological changes with established markers of apoptosis (e.g., Annexin V staining, caspase activity) to confirm the cellular phenotype.
-
-
Possible Cause 2: Cell Culture Artifacts. Issues such as contamination, pH shifts in the media, or nutrient depletion can cause unexpected cellular responses.[12]
-
Suggested Action: Regularly check cultures for contamination. Ensure proper buffering of the media and maintain a consistent feeding schedule.[12]
-
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| Hs 579T | Triple-negative breast cancer | Low nM range |
| HCC 1937 | Triple-negative breast cancer | Low nM range |
| HCC 1395 | Triple-negative breast cancer | Low nM range |
| HCC 2218 | Triple-negative breast cancer | Low nM range |
| BT 474 | HER2-positive breast cancer | Low nM range |
| MCF 7 | ER-positive breast cancer | Low nM range |
| MDA-MB-231 | Triple-negative breast cancer | Low nM range |
| MCF 10A | Non-tumorigenic breast epithelial | Higher doses required |
Data sourced from MedChemExpress.[5]
Table 2: Antiviral Activity of this compound
| Virus | Family | Host Cell | EC90 (µM) |
| Dengue Virus 2 (DENV2) | Flaviviridae | Huh7 | 0.4 |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (media and MTT reagent only). Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis via Western Blotting for Cleaved Caspase-3
This protocol outlines the general steps for detecting cleaved caspase-3, a key marker of apoptosis.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the optimal duration as determined by a time-course experiment.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel (a 12-15% gel is suitable for resolving cleaved caspases).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an ECL (enhanced chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system. The cleaved fragments of caspase-3 will appear at approximately 17-19 kDa.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Downstream induction of apoptosis by this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 3. This compound [sigmaaldrich.com]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. kairos-js.co.id [kairos-js.co.id]
Technical Support Center: Optimizing Lactimidomycin (LTM) Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Lactimidomycin (B1249191) (LTM) to achieve desired experimental outcomes while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTM) and what is its mechanism of action?
A1: this compound is a glutarimide (B196013) antibiotic that potently inhibits protein synthesis in eukaryotic cells.[1][2] Its primary mechanism involves binding to the E-site (exit site) of the 60S ribosomal subunit.[2][3][4] This action stalls the ribosome during the elongation step of translation by preventing the deacylated tRNA from moving from the P-site to the E-site, thereby halting the synthesis of new proteins.[2][3] This potent antiproliferative effect makes it a subject of interest for anticancer research.[1][3][5]
Q2: Why is it critical to optimize the LTM concentration?
A2: Optimizing the LTM concentration is crucial to establish a "therapeutic window" for your experiments. The goal is to use a concentration that is high enough to effectively inhibit the target process (e.g., cancer cell proliferation) but low enough to avoid excessive death of target cells or harmful effects on non-target cells in the model system. Unoptimized high concentrations can lead to acute cytotoxicity, killing cells before the desired experimental effects can be observed.[5] Conversely, a concentration that is too low will be ineffective.
Q3: What is a typical effective concentration range for LTM in cell culture?
A3: The effective concentration of LTM is highly cell-type dependent. For many cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell growth is in the low nanomolar (nM) range.[1] However, non-tumorigenic cell lines may require higher doses to see a significant impact on growth.[1] For example, studies have shown IC50 values for growth inhibition in various breast cancer cell lines to be between 0.01-100 nM after 24 hours of treatment.[1] It is essential to perform a dose-response experiment (kill curve) for your specific cell line to determine the optimal concentration.[6]
Troubleshooting Guide
This section addresses common problems encountered when working with LTM.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed even at low LTM concentrations. | 1. Cell Line Sensitivity: The cell line being used is exceptionally sensitive to translation inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Suboptimal Cell Health: Cells were stressed, at a high passage number, or seeded at too low a density, making them more vulnerable.[7][8] | 1. Perform a Dose-Response Curve: Conduct a thorough titration (e.g., 0.1 nM to 1 µM) to find the precise IC50 value. 2. Check Solvent Concentration: Ensure the final solvent concentration in the media is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.[9] 3. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range and ensure optimal seeding density.[8][9] |
| Inconsistent results between experiments. | 1. Inconsistent Cell Density: Variation in the number of cells seeded leads to different responses to the drug.[10] 2. Variable Incubation Times: Differences in the duration of LTM exposure affect outcomes. 3. Reagent Variability: Inconsistent media, serum, or LTM stock solution quality. | 1. Standardize Seeding Protocol: Implement a strict protocol for cell counting and seeding to ensure reproducibility.[9] 2. Maintain Consistent Timelines: Adhere to the same incubation times for all related experiments. 3. Use Master Stocks: Prepare a large, validated batch of LTM stock solution to use across multiple experiments. Ensure consistent quality of all reagents. |
| LTM is not effective at expected concentrations. | 1. Compound Degradation: LTM stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[9] 3. Cell Line Resistance: The target cell line may have intrinsic resistance mechanisms. | 1. Proper Storage: Store LTM stock at -80°C for long-term (months) or -20°C for short-term (weeks) use. Avoid repeated freeze-thaw cycles.[1] 2. Test in Reduced Serum: Consider running the experiment in media with a lower serum concentration to assess if binding is an issue.[9] 3. Verify Mechanism: Confirm that the target cells rely on the pathway that LTM inhibits. |
Key Experimental Protocols & Workflows
Protocol: Determining Optimal LTM Concentration via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
96-well tissue culture plates
-
This compound (LTM)
-
Target cells in culture
-
Complete growth medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
LTM Preparation: Prepare a 2x concentrated serial dilution of LTM in complete medium. A suggested range is from 200 nM down to 0.2 nM, plus a drug-free control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding LTM dilution. Include vehicle-only controls (media with the highest concentration of solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate (e.g., 4 hours to overnight) to dissolve the formazan crystals.[9]
-
Readout: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of LTM concentration to generate a dose-response curve and determine the IC50 value.
Visualization of Experimental Workflow
Caption: Workflow for a dose-response cytotoxicity experiment.
Quantitative Data Summary
The potency and cytotoxicity of LTM can vary significantly across different cell lines. The table below summarizes reported IC50 values (concentration inhibiting 50% of cell growth), which is a measure of antiproliferative effect, not direct cytotoxicity. A higher IC50 in a non-tumorigenic line compared to a cancer line suggests a favorable selectivity window.
| Cell Line | Cell Type | IC50 Value (Growth Inhibition) | Exposure Time |
| HeLa | Human Cervical Cancer | 37.82 nM (protein synthesis) | 2 hours |
| MCF10A | Non-tumorigenic Breast | Higher IC50 than cancer lines | 24 hours |
| MCF-7 | Human Breast Cancer | Low Nanomolar Range | 24 hours |
| MDA-MB-231 | Human Breast Cancer | Low Nanomolar Range | 24 hours |
| BT-474 | Human Breast Cancer | Low Nanomolar Range | 24 hours |
| HCC1937 | Human Breast Cancer | Low Nanomolar Range | 24 hours |
| Data compiled from publicly available sources.[1] |
Mechanism of Action Pathway
This compound specifically targets the eukaryotic ribosome to inhibit the elongation phase of protein synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound – No Effect on Cell Motility but Still Cytotoxic - ChemistryViews [chemistryviews.org]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. benchchem.com [benchchem.com]
- 10. scilit.com [scilit.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling for Lactimidomycin Off-Target Effects
Welcome to the technical support center for researchers using Lactimidomycin (B1249191) (LTM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by controlling for potential off-target effects of LTM.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent inhibitor of eukaryotic translation elongation.[1] It functions by binding to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically blocks the translocation of tRNA from the P-site to the E-site, thereby halting the elongation of the polypeptide chain.[2][3][4] LTM shares a binding pocket with another well-known translation inhibitor, cycloheximide (B1669411) (CHX), but exhibits higher potency.[2][4]
Q2: What are the potential off-target effects of this compound?
While this compound is known to selectively inhibit protein translation, the potential for off-target effects, especially at higher concentrations or in specific cellular contexts, should be considered. As with many small molecule inhibitors, high concentrations can lead to non-specific binding to other proteins or cellular components. At present, comprehensive, publicly available proteome-wide studies specifically detailing the off-target interactome of LTM are limited. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system. General off-target effects of translation inhibitors can include induction of cellular stress responses and indirect effects on other cellular processes due to the inhibition of synthesis of key regulatory proteins. For example, cycloheximide has been reported to have effects on mitochondrial function, although this may be an indirect consequence of inhibiting the synthesis of mitochondrial proteins encoded by the nuclear genome.[5]
Q3: How can I be sure that the phenotype I observe is due to the on-target inhibition of translation by LTM?
To confidently attribute an observed phenotype to the on-target activity of LTM, a multi-pronged approach employing rigorous experimental controls is essential. Key strategies include:
-
Using an inactive analog of LTM as a negative control.
-
Performing rescue experiments to demonstrate that the phenotype can be reversed by restoring the function of the target.
-
Employing orthogonal approaches to validate that the observed phenotype is consistent with translation inhibition.
-
Performing dose-response experiments to ensure the effect is observed at concentrations consistent with on-target inhibition.
These strategies are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides structured approaches to address common challenges in interpreting experimental results with this compound.
Issue 1: Is my observed phenotype a specific result of translation inhibition?
Control Strategy 1: Use of an Inactive Analog
An inactive analog of LTM, which is structurally similar but does not inhibit translation, is an excellent negative control. Any cellular effects observed with the active LTM but not with the inactive analog are more likely to be on-target.
-
Rationale: A structurally related but inactive molecule helps to control for effects related to the chemical scaffold of the drug that are independent of its target engagement.
Table 1: Comparison of this compound and Structurally Related Analogs
| Compound | On-Target Activity (Translation Inhibition) | Key Structural Feature for Activity |
| This compound (LTM) | Potent Inhibitor | Intact glutarimide (B196013) moiety and 12-membered macrocycle |
| Isomigrastatin | Potent Inhibitor | Intact glutarimide moiety and 12-membered macrocycle |
| Migrastatin | Inactive | 14-membered macrocycle |
| Dorrigocin | Inactive | Linear isomer |
| N-alkylated LTM | Inactive | Alkylated glutarimide moiety |
Experimental Protocol: Inactive Analog Control
-
Determine the IC50 of LTM for translation inhibition in your cell line. This can be done using a metabolic labeling assay with ³⁵S-methionine/cysteine or a puromycin-based assay (e.g., SUnSET).
-
Select a concentration of LTM that gives a clear phenotypic effect (e.g., 2-5 times the IC50 for translation inhibition).
-
Treat cells in parallel with:
-
Vehicle (e.g., DMSO)
-
Active LTM at the selected concentration
-
Inactive analog at the same concentration as LTM
-
-
Assess your phenotype of interest in all treatment groups. A specific on-target effect should be observed with LTM but not with the vehicle or the inactive analog.
Control Strategy 2: Rescue Experiments
Rescue experiments aim to demonstrate that the phenotype induced by LTM can be reversed by expressing a version of a key protein that is resistant to the effects of LTM. Since LTM targets the entire translation machinery, a direct rescue by expressing a resistant ribosome is complex. However, a conceptual rescue can be performed by providing a key downstream effector protein whose depletion is hypothesized to cause the phenotype.
Experimental Protocol: Small Molecule Inhibitor Rescue (Conceptual)
-
Hypothesize a key protein (Protein X) whose depletion due to LTM treatment is responsible for the observed phenotype.
-
Generate a cell line that inducibly expresses Protein X.
-
Treat the cells with LTM to induce the phenotype.
-
Induce the expression of Protein X in the LTM-treated cells.
-
Assess if the expression of Protein X rescues the phenotype caused by LTM.
Logical Workflow for On-Target Validation
Caption: Logical workflow for validating on-target effects of LTM.
Issue 2: How can I independently verify that LTM is inhibiting translation in my system?
Control Strategy 3: Orthogonal Methods
-
Ribosome Profiling (Ribo-Seq): This powerful technique provides a global snapshot of translation by sequencing ribosome-protected mRNA fragments.[6][7][8] Treatment with LTM should lead to an accumulation of ribosomes at the translation initiation sites.[9][10] This is in contrast to cycloheximide, which primarily causes ribosomes to accumulate at the second codon.[2]
Experimental Protocol: Ribosome Profiling with LTM
-
Culture cells to the desired density.
-
Treat cells with LTM (e.g., 2 µM for 5 minutes) to arrest initiating ribosomes.
-
Lyse the cells and treat with RNase I to digest mRNA not protected by ribosomes.
-
Isolate monosomes by sucrose (B13894) gradient centrifugation.
-
Extract the ribosome-protected mRNA fragments.
-
Prepare a cDNA library from the fragments and perform deep sequencing.
-
Align reads to the transcriptome. A hallmark of on-target LTM activity is a strong peak of ribosome density at the translation start codons of most transcripts.
-
-
Puromycin-based Assays (e.g., SUnSET): Puromycin (B1679871) is an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature termination. If translation is inhibited by LTM, the incorporation of puromycin will be blocked. This can be detected by Western blotting using an anti-puromycin antibody.
Experimental Protocol: SUnSET Assay
-
Treat cells with LTM at various concentrations for the desired time.
-
Add a short pulse of puromycin (e.g., 1-10 µg/mL for 5-10 minutes).
-
Lyse the cells and perform a Western blot using an anti-puromycin antibody.
-
A dose-dependent decrease in the puromycin signal indicates inhibition of translation.
-
Signaling Pathway of Translation Inhibition by LTM
Caption: LTM inhibits translation by binding to the ribosomal E-site.
Issue 3: How do I identify potential off-target proteins of LTM?
Control Strategy 4: Proteome-wide Approaches
Several advanced techniques can be used to identify the direct and indirect off-target effects of small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target proteins in a cellular context by measuring changes in the thermal stability of the proteins.[11][12][13][14][15] Direct binding of LTM to an off-target protein may alter its melting curve.
Experimental Protocol: CETSA
-
Treat intact cells with LTM or vehicle.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for a candidate off-target or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
A shift in the melting temperature of a protein in the LTM-treated sample compared to the vehicle control indicates a direct interaction.
-
-
Quantitative Proteomics: Mass spectrometry-based quantitative proteomics can be used to identify changes in protein abundance following LTM treatment.[16][17] While this does not distinguish direct from indirect effects, it provides a global view of the cellular response.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying direct and indirect off-targets of LTM.
Control Strategy 5: Chemical Probes
A chemically modified version of LTM that can be used for affinity purification-mass spectrometry (AP-MS) can help identify direct binding partners. This typically involves synthesizing an LTM analog with a reactive group for crosslinking or an affinity tag (e.g., biotin).
Table 2: Summary of Control Strategies for LTM Experiments
| Strategy | Purpose | Key Advantage |
| Inactive Analog | Differentiates on-target from scaffold-related effects. | High specificity for on-target validation. |
| Rescue Experiment | Confirms causal link between target inhibition and phenotype. | Provides strong evidence for the mechanism of action. |
| Ribosome Profiling | Provides a global and direct measure of translation inhibition. | High-resolution view of on-target activity. |
| SUnSET Assay | A simple and rapid method to confirm translation inhibition. | Accessible and easy to implement. |
| CETSA | Identifies direct binding partners in a cellular context. | Label-free and applicable to intact cells. |
| Quantitative Proteomics | Globally assesses changes in protein expression. | Unbiased discovery of downstream effects. |
| Chemical Probes | Identifies direct binding partners through affinity purification. | Can isolate direct interactors from complex lysates. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A concise formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of eukaryotic translation elongation inhibitor this compound via Zn(II)-mediated Horner-Wadsworth-Emmons macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global mapping of translation initiation sites in mammalian cells at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise total synthesis of the potent translation and cell migration inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pelagobio.com [pelagobio.com]
- 11. CETSA [cetsa.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Lactimidomycin-Induced Stress Responses
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the cellular stress responses induced by Lactimidomycin (B1249191) (LTM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (LTM) is a glutarimide (B196013) antibiotic that potently and selectively inhibits the elongation step of eukaryotic protein synthesis.[1][2][3][4][5][6] It binds to the E-site (exit site) on the 60S ribosomal subunit, which blocks the translocation of tRNA and halts the growing polypeptide chain.[2][3][4][6] This precise mechanism makes it a valuable tool for studying the dynamics of protein translation.
Q2: What are the primary cellular stress responses induced by LTM?
By stalling ribosomes, LTM can trigger several stress signaling pathways:
-
Ribotoxic Stress Response (RSR): This is a direct consequence of ribosome stalling. It leads to the activation of mitogen-activated protein kinases (MAPKs), particularly p38 and c-Jun N-terminal kinase (JNK), which can promote inflammation and apoptosis.[7][8][9][10][11][12]
-
Integrated Stress Response (ISR): This is a broader cellular response to various stresses, including the inhibition of protein synthesis.[13][14][15][16] The central event is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces translation to conserve resources but also selectively allows the translation of stress-adaptive proteins like ATF4.[15][17][18]
-
Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis can lead to an imbalance of proteins within the ER, activating the Unfolded Protein Response (UPR).[19][20][21] A key sensor in this pathway is the kinase PERK, which also phosphorylates eIF2α, linking ER stress directly to the ISR.[19][20][21]
Q3: How can I detect if my cells are experiencing LTM-induced stress?
The most common method is to perform a western blot to detect key phosphorylated proteins that act as markers for specific stress pathways.
-
For RSR: Look for increased levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).
-
For ISR/ER Stress: Look for increased levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α), as well as an increase in the downstream transcription factor ATF4.
Other methods include assays for apoptosis (e.g., Caspase-3 cleavage, TUNEL) and oxidative stress (e.g., ROS detection).[22]
Q4: What are the general strategies to minimize LTM-induced stress for my experiments?
The primary goal is to separate the desired effect (translation inhibition) from the confounding secondary effects (stress responses).
-
Optimize Concentration and Duration: Use the lowest effective concentration of LTM and the shortest treatment time necessary to achieve the desired level of translation inhibition.
-
Use Pathway-Specific Inhibitors: Co-treat cells with inhibitors of the stress pathways to block these downstream effects. For example, use a JNK inhibitor to block the RSR or a PERK inhibitor to reduce ISR activation.[23][24]
-
Control Experiments: Always include appropriate controls. For instance, compare the effects of LTM to another translation inhibitor with a different mechanism, like cycloheximide (B1669411), to distinguish general effects of translation arrest from LTM-specific effects.[1][2][3][4][5][6]
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death are observed after LTM treatment. | LTM is activating the Ribotoxic Stress Response (RSR), leading to JNK-mediated apoptosis. | 1. Confirm Apoptosis: Perform a western blot for cleaved Caspase-3 or a TUNEL assay.2. Optimize Dose: Perform a dose-response curve to find the minimal concentration of LTM needed for translation inhibition without excessive toxicity.3. Inhibit RSR: Co-treat with a JNK inhibitor (e.g., SP600125) to see if it rescues the phenotype. This can confirm that JNK activation is the cause of death.[10][24] |
| I see global translation inhibition, but my specific downstream assay results are inconsistent. | The Integrated Stress Response (ISR) is activated, leading to the preferential translation of stress-related genes (like ATF4), which may interfere with your experimental endpoint.[15][17][18] | 1. Check ISR Markers: Perform a western blot for p-eIF2α and ATF4 to confirm ISR activation.2. Inhibit ISR at the Source: Co-treat with a PERK inhibitor (e.g., GSK2656157) if you suspect ER stress is the trigger.[25] This can reduce eIF2α phosphorylation and subsequent ATF4 translation.3. Time Course Analysis: Analyze your endpoint at earlier time points after LTM treatment, before the ISR-mediated transcriptional changes become significant. |
| How do I know if the phenotype I'm observing is due to translation inhibition or an off-target stress response? | This is a critical experimental question. The activation of MAPKs (JNK, p38) and the ISR can have widespread effects on gene expression and cell physiology independent of global protein synthesis shutdown.[7][8][9][15] | 1. Use a Control Inhibitor: Compare the effects of LTM with another elongation inhibitor like Cycloheximide (CHX). While both block elongation, they may induce stress responses with different kinetics or magnitudes.[2][3][4][6]2. Rescue Experiment: Use a specific inhibitor for the suspected stress pathway (e.g., JNK inhibitor). If the inhibitor reverses the phenotype while translation remains blocked, the phenotype is likely due to the stress response.[24]3. Direct Measurement: Directly measure the activation of stress pathways (p-JNK, p-eIF2α) at the same LTM concentration and time point used for your primary experiment. |
Data Summary Tables
Table 1: Common Inhibitors for Mitigating LTM-Induced Stress
| Inhibitor Name | Target Pathway | Primary Kinase Target | Typical Working Concentration | Reference |
| SP600125 | Ribotoxic Stress Response | JNK1/2/3 | 10-20 µM | [10][24] |
| SB202190 | Ribotoxic Stress Response | p38 MAPK | 5-10 µM | [10] |
| GSK2656157 | Integrated Stress Response | PERK | 100-500 nM | [25] |
| Sephin1 | Integrated Stress Response | GADD34/PP1 complex (promotes p-eIF2α) | 10-25 µM | [14] |
Table 2: Key Markers for Detecting Cellular Stress
| Stress Pathway | Primary Marker | Upstream Activator | Downstream Effector | Detection Method |
| Ribotoxic Stress Response | Phospho-JNK (Thr183/Tyr185) | ZAKα, ASK1 | c-Jun, Caspase-3 | Western Blot |
| Integrated Stress Response | Phospho-eIF2α (Ser51) | PERK, GCN2, PKR, HRI | ATF4, CHOP | Western Blot |
| ER Stress / UPR | Phospho-PERK (Thr980) | Unfolded Proteins in ER | eIF2α, Nrf2 | Western Blot |
| Apoptosis | Cleaved Caspase-3 | JNK, CHOP | PARP Cleavage | Western Blot, Activity Assay |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Mitochondrial Dysfunction | DNA/Lipid Damage | Fluorescent Probes (e.g., DCFDA) |
Key Experimental Protocols
Protocol 1: Western Blotting for Stress Pathway Markers
This protocol describes the detection of phosphorylated JNK (p-JNK) and phosphorylated eIF2α (p-eIF2α) as representative markers for RSR and ISR, respectively.
-
Cell Treatment: Seed cells (e.g., HeLa, HEK293T) in 6-well plates. Grow to 70-80% confluency. Treat with LTM at the desired concentration (e.g., 100 nM) for the desired time (e.g., 1, 2, 4 hours). Include co-treatments with stress inhibitors (e.g., 20 µM SP600125) as needed.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% or 12% polyacrylamide).
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-JNK, rabbit anti-p-eIF2α, diluted in blocking buffer).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total JNK, total eIF2α, and a loading control like β-actin or GAPDH.
Protocol 2: DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. After reaching desired confluency, treat with LTM and/or other compounds. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
DCFDA Loading:
-
Remove the treatment media and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in pre-warmed serum-free media to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence immediately on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS levels.
Visualizations and Workflows
LTM-Induced Stress Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. npd.riken.jp [npd.riken.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a ribotoxic stress response that stimulates stress-activated protein kinases by 13-deoxytedanolide, an antitumor marine macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 14. The integrated stress response induces R-loops and hinders replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two distinct nodes of translational inhibition in the Integrated Stress Response [bmbreports.org]
- 17. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Publishers Panel [ppch.pl]
- 20. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. scbt.com [scbt.com]
- 25. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lactimidomycin Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times when using Lactimidomycin in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] It functions by targeting the ribosome, specifically binding to the E-site of the 60S ribosomal subunit.[2][3][4] This binding event blocks the translocation step of elongation, thereby halting the synthesis of new proteins.[2][3][4]
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in various research areas, including:
-
Cancer Biology: It exhibits potent antiproliferative effects on a range of tumor cell lines.[1][2]
-
Virology: It has been shown to inhibit the replication of certain RNA viruses, such as Dengue virus.[1]
-
Molecular Biology: It is a valuable tool for studying the fundamental processes of protein translation and is used in techniques like ribosome profiling to identify translation initiation sites.
Q3: Why is optimizing the incubation time for this compound crucial?
A3: The incubation time with this compound is a critical experimental parameter that can significantly influence the observed results.
-
Too short of an incubation may not allow for the complete inhibition of protein synthesis or for the downstream cellular effects to manifest, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Too long of an incubation can lead to secondary effects, such as widespread cell death (apoptosis or necrosis), which can confound the interpretation of results for assays not specifically measuring cytotoxicity. This can mask the specific effects of translation inhibition on the pathway of interest.
Q4: How does incubation time affect the IC50 value of this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the incubation time. Generally, a longer incubation period will result in a lower apparent IC50 value, as the cytotoxic or anti-proliferative effects have more time to develop. For time-dependent inhibitors, IC50 values will decrease with longer pre-incubation times.[5][6] For example, a 24-hour incubation with this compound has been shown to inhibit cell growth with IC50 concentrations in the low nanomolar range for various breast cancer cell lines.[1] Shorter incubation times would likely yield higher IC50 values.
Data Presentation
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) | Assay Type |
| Hs 579T | 24 | Low nM range | Cell Growth Inhibition |
| HCC 1937 | 24 | Low nM range | Cell Growth Inhibition |
| HCC 1395 | 24 | Low nM range | Cell Growth Inhibition |
| HCC 2218 | 24 | Low nM range | Cell Growth Inhibition |
| BT 474 | 24 | Low nM range | Cell Growth Inhibition |
| MCF 7 | 24 | Low nM range | Cell Growth Inhibition |
| MDA-MB-231 | 24 | Low nM range | Cell Growth Inhibition |
| HeLa | Not Specified | 37.82 | Protein Synthesis Inhibition |
Data compiled from MedChemExpress.[1]
Table 2: General Recommendations for this compound Incubation Times for Various Assays
| Assay Type | Recommended Starting Incubation Time | Considerations |
| Protein Synthesis Inhibition | 30 minutes - 4 hours | Shorter times are sufficient to observe direct inhibition of translation. |
| Cell Proliferation/Viability | 24 - 72 hours | Longer incubation is needed to observe effects on cell number. |
| Apoptosis Induction | 6 - 48 hours | Time-course is essential as markers appear at different stages. |
| Signaling Pathway Analysis | 15 minutes - 8 hours | Depends on the half-life of the protein of interest. |
| Ribosome Profiling | 5 - 10 minutes | A very short incubation is used to trap initiating ribosomes.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol is designed to identify the ideal incubation duration of this compound for a specific cell line and assay.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will not become over-confluent by the end of the experiment.
-
Drug Treatment: After allowing cells to adhere (typically overnight), treat them with a concentration of this compound at or near the expected IC50 value. If the IC50 is unknown, a concentration of 50-100 nM can be used as a starting point for cancer cell lines.
-
Time Points: At various time points (e.g., 2, 6, 12, 24, and 48 hours), harvest the cells or perform the endpoint measurement of your assay (e.g., cell viability, protein expression, etc.).
-
Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the response reaches a plateau, indicating that the maximal effect for that drug concentration has been achieved.
Protocol 2: Measuring Protein Synthesis Inhibition via Metabolic Labeling
This protocol measures the rate of new protein synthesis.
-
Cell Culture: Culture cells to the desired confluency in a multi-well plate.
-
Starvation (Optional but Recommended): To increase the incorporation of the radiolabeled amino acid, you can replace the regular medium with a methionine/cysteine-free medium and incubate for 30-60 minutes.
-
This compound Treatment: Add this compound at the desired concentration and for the predetermined incubation time (e.g., 30 minutes).
-
Metabolic Labeling: Add a radiolabeled amino acid, such as [³⁵S]-methionine/cysteine, to the culture medium and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Quantification: The amount of incorporated radioactivity can be measured by scintillation counting of the protein lysate. A decrease in incorporated radioactivity in this compound-treated cells compared to control cells indicates inhibition of protein synthesis.
Protocol 3: Assessing Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different incubation times (e.g., 6, 12, 24 hours). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Following treatment, harvest and lyse the cells according to the caspase activity assay kit manufacturer's instructions.
-
Assay Procedure: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: An increase in absorbance or fluorescence in the this compound-treated samples compared to the untreated control indicates an increase in caspase-3 activity.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global translation inhibition yields condition-dependent de-repression of ribosome biogenesis mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Lactimidomycin and Puromycin in translation inhibition
For researchers in cellular biology and drug development, the precise control of protein synthesis is a critical experimental tool. This guide provides a comprehensive comparison of two widely used translation inhibitors, Lactimidomycin and Puromycin, offering insights into their mechanisms, efficacy, and practical applications.
This document delves into the distinct modes of action of this compound and Puromycin, presenting a comparative analysis of their potency and cellular effects. Detailed experimental protocols for key assays are provided, alongside visualizations of their mechanisms and relevant signaling pathways, to aid researchers in selecting the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Puromycin |
| Mechanism of Action | Binds to the E-site of the 60S ribosomal subunit, inhibiting the translocation step of elongation. | Structural mimic of aminoacyl-tRNA; binds to the A-site of the ribosome, causing premature chain termination. |
| Stage of Inhibition | Elongation (Translocation) | Elongation (Premature Termination) |
| Effect on Ribosomes | Stalls ribosomes on mRNA, leading to an accumulation of polysomes initially. | Causes dissociation of ribosomes from mRNA, leading to polysome disassembly. |
| Specificity | Primarily targets eukaryotic ribosomes. | Affects both prokaryotic and eukaryotic ribosomes. |
Efficacy and Potency: A Quantitative Look
Direct comparative studies on the IC50 values of this compound and Puromycin in the same experimental setup are limited. However, data from various studies using the HeLa cell line allow for an approximate comparison of their potency.
| Inhibitor | Cell Line | Potency (IC50/Effective Conc.) | Reference |
| This compound | HeLa | IC50 in the low nanomolar range for cell growth inhibition[1] | [1] |
| Puromycin | HeLa | Effective concentration for complete cell death within 2-4 days is 2.0-3.0 µg/mL (~4-6 µM)[2] | [2] |
It is important to note that the provided values for Puromycin reflect concentrations leading to cell death, which is a downstream consequence of translation inhibition. The IC50 for translation inhibition itself is expected to be in a similar micromolar range. Based on the available data, this compound appears to be a more potent inhibitor of cell proliferation, acting at nanomolar concentrations, compared to the micromolar concentrations required for Puromycin to elicit a similar effect.
Delving into the Mechanisms of Action
This compound and Puromycin disrupt protein synthesis through fundamentally different mechanisms, which are visualized in the diagrams below.
Impact on Cellular Signaling Pathways
Inhibition of translation, a fundamental cellular process, invariably triggers downstream signaling cascades. While direct, specific signaling consequences of this compound are not extensively documented, the effects of Puromycin and general translation inhibition are better understood.
The Integrated Stress Response (ISR)
Puromycin-induced premature peptide release and ribosome stalling can activate the Integrated Stress Response (ISR).[3][4] This is a key cellular stress pathway that converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally reduces protein synthesis but allows for the preferential translation of stress-responsive mRNAs.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, with protein synthesis being one of its key downstream outputs.[5][6][7][8] While direct modulation of mTOR activity by this compound or Puromycin is not a primary mechanism, their profound impact on translation can indirectly influence this pathway. For instance, prolonged translation inhibition can lead to cellular stress, which may feedback to inhibit mTOR signaling.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are methodologies for common assays used to assess the efficacy of translation inhibitors.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system, typically using rabbit reticulocyte lysate.
Workflow:
Protocol:
-
Prepare Master Mix: In a microcentrifuge tube on ice, combine rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and RNase inhibitor.
-
Add mRNA and Label: Add the reporter mRNA (e.g., luciferase mRNA) and a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Add Inhibitor: Aliquot the master mix into separate tubes and add varying concentrations of this compound or Puromycin. Include a no-inhibitor control.
-
Incubate: Incubate the reactions at 30°C for 60-90 minutes to allow for translation.
-
Analyze: Stop the reaction and analyze the results. For a luciferase reporter, measure luminescence. For radiolabeled proteins, use SDS-PAGE and autoradiography.
-
Determine IC50: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation, providing a snapshot of the translational activity in a cell.
Workflow:
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or Puromycin for the specified time. A control group should be left untreated.
-
Harvest and Lysis: Shortly before harvesting, add cycloheximide (100 µg/mL) to the culture medium to stall ribosomes on the mRNA.[9] Wash the cells with ice-cold PBS containing cycloheximide and then lyse them in a hypotonic buffer.
-
Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.
-
Loading and Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to generate a polysome profile. RNA can then be extracted from the collected fractions for further analysis (e.g., RT-qPCR or RNA-seq).
Conclusion
This compound and Puromycin are both potent inhibitors of translation, but their distinct mechanisms of action lead to different cellular outcomes and make them suitable for different experimental applications. This compound, a highly potent inhibitor of translocation, is ideal for studies requiring the "freezing" of ribosomes on mRNA for techniques like ribosome profiling. Puromycin, by causing premature chain termination, is widely used in assays to quantify global protein synthesis rates, such as the SUnSET assay.
The choice between these two inhibitors will ultimately depend on the specific research question. By understanding their differential effects on the ribosome and cellular signaling, researchers can leverage these powerful tools to gain deeper insights into the complex regulation of protein synthesis.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 3. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of Activated eIF2α Signaling by ISRIB Treatment After Spinal Cord Injury Improves Locomotor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lactimidomycin vs. Harringtonine: A Comparative Guide for Ribosome Profiling of Translation Initiation Sites
For researchers, scientists, and drug development professionals, the precise identification of translation initiation sites (TIS) is crucial for understanding gene regulation and defining the proteome. Ribosome profiling, a powerful technique that maps the positions of ribosomes on mRNA, can be adapted to specifically identify TIS by using translation initiation inhibitors. This guide provides an objective comparison of two commonly used inhibitors, Lactimidomycin (LTM) and Harringtonine (Harr), supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Harringtonine
| Feature | This compound (LTM) | Harringtonine (Harr) |
| Mechanism of Action | Binds to the empty E-site of the 80S initiation complex, stalling the ribosome after the first peptide bond formation.[1][2][3][4][5] | Binds to the 60S ribosomal subunit, preventing the joining of the 60S subunit to the 48S preinitiation complex to form a productive 80S ribosome.[1][6] |
| Specificity | Preferentially inhibits initiating ribosomes with a vacant E-site.[2][7] | Inhibits the first elongation step after initiation.[6] |
| Resolution of TIS Mapping | High, with ribosome footprints tightly localized at the start codon.[1][2][7] | Lower, often with a broader peak of ribosome footprints downstream of the actual start codon.[1] |
| Off-target Effects | Minimal off-target effects reported in the context of TIS mapping. | Can cause ribosome accumulation at sites other than the primary initiation codon.[1] |
| Typical Concentration | 50 µM for cultured cells.[2] | 2 µg/ml for cultured cells.[8] |
| Incubation Time | Varies, can be used in combination with other inhibitors for quantitative profiling.[9][10] | Typically a short incubation of 2 minutes.[8] |
Mechanism of Action: A Tale of Two Inhibitors
The differential mechanisms of LTM and Harringtonine are key to their performance in ribosome profiling for TIS.
This compound (LTM) , a glutarimide (B196013) antibiotic, acts by binding to the ribosomal E-site (exit site).[3][4][5] Crucially, LTM preferentially stalls the 80S ribosome immediately after it has assembled at the start codon and formed the first peptide bond.[2][7] This is because at this very early stage of elongation, the E-site is still vacant. Elongating ribosomes, which have a deacylated tRNA in the E-site, are less susceptible to LTM's effects.[2] This specificity results in a sharp accumulation of ribosome-protected fragments (RPFs) precisely at the point of translation initiation.
Harringtonine , a cephalotaxine (B1668394) alkaloid, functions by binding to the 60S ribosomal subunit.[1][6] This interaction is thought to interfere with the first translocation step, effectively locking the ribosome in place shortly after initiation.[6] However, studies have shown that Harringtonine treatment leads to a broader distribution of RPFs, with a significant portion accumulating downstream of the annotated start codon.[1] This suggests a less precise stalling mechanism compared to LTM.
Performance Comparison: Precision in TIS Mapping
Experimental evidence consistently demonstrates that this compound provides higher resolution mapping of translation initiation sites compared to Harringtonine. A direct comparison in HEK293 cells showed that while both inhibitors enrich for ribosomes at start codons, LTM treatment results in a much sharper peak of RPFs precisely at the TIS.[1][2][7] In contrast, Harringtonine treatment leads to a more diffuse accumulation of RPFs, extending into the coding sequence.[1] This makes the precise annotation of the start codon more challenging with Harringtonine.
The joint analysis of datasets from both LTM and Harringtonine treatments has been proposed as a method to more robustly identify true translational start sites, as artifacts from either individual drug may be excluded.[11]
Experimental Protocols
Below are generalized protocols for ribosome profiling using this compound and Harringtonine in cultured mammalian cells. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Ribosome Profiling with this compound
-
Cell Culture: Grow cells to the desired confluency in appropriate culture media.
-
LTM Treatment: Add this compound to the culture medium to a final concentration of 50 µM.[2] The incubation time can be varied depending on the experimental goal, for instance, in quantitative translation initiation sequencing (QTI-seq), LTM is used in conjunction with other inhibitors like cycloheximide (B1669411) and puromycin.[9][10]
-
Cycloheximide Treatment: To stabilize all translating ribosomes, add cycloheximide to a final concentration of 100 µg/ml and immediately proceed to cell lysis.
-
Cell Lysis: Rapidly wash cells with ice-cold PBS containing 100 µg/ml cycloheximide. Lyse the cells in a buffer containing cycloheximide.[12]
-
Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Ribosome Recovery: Isolate the 80S monosomes by sucrose (B13894) gradient centrifugation or ultracentrifugation through a sucrose cushion.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs).
-
Library Preparation and Sequencing: Perform size selection for RPFs (typically ~28-30 nt), ligate adapters, reverse transcribe to cDNA, and perform deep sequencing.
Ribosome Profiling with Harringtonine
-
Cell Culture: Grow cells to the desired confluency.
-
Harringtonine Treatment: Add Harringtonine to the culture medium to a final concentration of 2 µg/ml.[8]
-
Incubation: Incubate the cells for exactly 120 seconds.[8] It is critical to proceed quickly to the next step.
-
Cycloheximide Treatment: Add cycloheximide to a final concentration of 100 µg/ml and immediately proceed to cell lysis.[8]
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/ml cycloheximide and lyse in a suitable lysis buffer.
-
Nuclease Footprinting, Ribosome Recovery, RNA Extraction, and Library Preparation: Follow steps 5-8 as described in the this compound protocol.
Visualizing the Workflow and Mechanisms
To further clarify the processes, the following diagrams illustrate the ribosome profiling workflow and the distinct mechanisms of action of this compound and Harringtonine.
References
- 1. Global mapping of translation initiation sites in mammalian cells at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative profiling of initiating ribosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qian.human.cornell.edu [qian.human.cornell.edu]
- 11. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Validating Lactimidomycin's Specificity in Translation Elongation Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lactimidomycin (LTM) with other common translation elongation inhibitors, namely Cycloheximide (B1669411) (CHX) and Emetine. The information presented is supported by experimental data to validate LTM's specific mechanism of action.
Executive Summary
This compound is a potent and specific inhibitor of the elongation step in eukaryotic translation. It shares a binding site with Cycloheximide on the 60S ribosomal subunit but exhibits significantly higher potency. Unlike CHX, LTM treatment leads to a distinct polysome profile characterized by the depletion of polysomes and the accumulation of 80S monosomes, indicating a rapid and effective blockade of elongating ribosomes. Emetine, another elongation inhibitor, acts on the 40S ribosomal subunit, offering a different mechanism of action for comparative studies. This guide details the experimental validation of LTM's specificity through comparative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Translation Elongation Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound, Cycloheximide, and Emetine.
Table 1: Mechanism of Action and Key Features
| Feature | This compound (LTM) | Cycloheximide (CHX) | Emetine |
| Target | E-site of the 60S ribosomal subunit | E-site of the 60S ribosomal subunit | 40S ribosomal subunit[1] |
| Mechanism | Blocks the translocation step of elongation.[2][3][4] The larger LTM molecule is proposed to occlude deacylated tRNA from the E-site. | Blocks the translocation step of elongation.[2][3][4] Allows for one round of translocation before halting further elongation. | Inhibits the translocation of the tRNA-mRNA complex. |
| Effect on Polysomes | Depletion of polysomes and accumulation of 80S monosomes. | Minimal effect on polysome profiles. | Not explicitly detailed in the provided search results. |
| Specificity | Highly specific for the eukaryotic ribosome. | Specific for the eukaryotic ribosome. | Also exhibits other cellular effects. |
| Use in Ribosome Profiling | Used to specifically map translation initiation sites by trapping initiating ribosomes. | Commonly used to stall elongating ribosomes across the entire transcript. | Can be used to stabilize elongating ribosomes.[5] |
Table 2: Quantitative Comparison of Inhibitory Potency
| Inhibitor | Metric | Value | Cell Line / System | Source |
| This compound (LTM) | Estimated Kd | 500 nM | Ribosome binding assay | |
| Potency vs. CHX | >10-fold more potent | In vitro and in vivo | ||
| Cycloheximide (CHX) | Estimated Kd | 15 µM | Ribosome binding assay | |
| IC50 (Protein Synthesis) | 6600 ± 2500 nM | HepG2 cells | [1] | |
| Emetine | IC50 (Protein Synthesis) | 2200 ± 1400 nM | HepG2 cells | [1] |
Disclaimer: The IC50 values for Cycloheximide and Emetine are from a single study in HepG2 cells, while the comparative potency of this compound is from a different study. Direct comparison of absolute IC50 values across different studies should be done with caution.
Experimental Protocols for Validation
To validate the specific inhibition of translation elongation by this compound, several key experiments can be performed.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Methodology:
-
Prepare a Cell-Free Translation System: Rabbit reticulocyte lysate or wheat germ extract are commonly used systems that contain all the necessary components for translation.
-
Prepare a Reporter mRNA: In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., Luciferase or a fluorescent protein).
-
Set up the Translation Reaction: In a microcentrifuge tube, combine the cell-free lysate, the reporter mRNA, an amino acid mixture (containing a labeled amino acid like 35S-methionine if autoradiography is used), and the translation inhibitor at various concentrations (LTM, CHX, or Emetine). Include a no-inhibitor control.
-
Incubate: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes).
-
Quantify Protein Synthesis:
-
Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the luminescence using a luminometer. The light output is directly proportional to the amount of synthesized protein.
-
SDS-PAGE and Autoradiography: If using a radiolabeled amino acid, stop the reaction and run the samples on an SDS-PAGE gel. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the newly synthesized protein. Quantify the band intensity.
-
-
Data Analysis: Plot the percentage of translation inhibition against the inhibitor concentration to determine the IC50 value for each compound.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation, providing a snapshot of the translational activity in a cell.
Methodology:
-
Cell Treatment: Treat cultured cells with the translation inhibitor (LTM, CHX, or a vehicle control) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a translation elongation inhibitor (often cycloheximide is used in the lysis buffer for all samples to "freeze" the ribosomes on the mRNA during processing, though for comparing inhibitors, its effect needs to be considered).
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. The absorbance profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Interpretation:
-
LTM-treated cells: Expect to see a decrease in the polysome peaks and a significant increase in the 80S monosome peak, indicating that ribosomes are completing initiation but are stalled before significant elongation can occur, leading to ribosome "run-off" and accumulation of single ribosomes on transcripts.
-
CHX-treated cells: Expect to see a profile similar to the control, with prominent polysome peaks, as CHX arrests ribosomes along the length of the mRNA, preserving the polysome structures.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique that allows for the precise mapping of ribosome positions on all translated mRNAs at a near-nucleotide resolution.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor of interest (LTM or CHX). Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by the ribosomes. This will result in "ribosome footprints," which are the mRNA fragments shielded by the translating ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes containing the mRNA footprints, typically by sucrose gradient centrifugation or size-exclusion chromatography.
-
Footprint Extraction: Extract the mRNA footprint fragments from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate sequencing adapters to the ends of the mRNA footprints, reverse transcribe them to cDNA, and perform deep sequencing.
-
Data Analysis and Interpretation:
-
Align the sequenced footprints to a reference genome or transcriptome.
-
LTM-treated samples: Expect to see an accumulation of ribosome footprints at the translation initiation sites (start codons). This is because LTM preferentially inhibits the first few elongation cycles.
-
CHX-treated samples: Expect to see a more even distribution of ribosome footprints along the coding regions of transcripts, reflecting the arrest of ribosomes at various points during elongation.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Translation Elongation Inhibitors
Caption: Mechanism of action of LTM, CHX, and Emetine.
Experimental Workflow for Polysome Profiling
Caption: Workflow for validating inhibitor effects via polysome profiling.
Conclusion
The experimental evidence strongly supports this compound as a highly potent and specific inhibitor of translation elongation. Its distinct effect on polysome profiles, characterized by the depletion of polysomes and an increase in 80S monosomes, clearly differentiates its in-cell activity from that of Cycloheximide. This makes LTM a valuable tool for studying the dynamics of translation initiation and for applications such as ribosome profiling that aim to capture the earliest stages of translation. The comparative data and protocols provided in this guide offer a framework for researchers to independently validate the specificity of LTM and to leverage its unique properties in their studies of protein synthesis.
References
- 1. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound | Semantic Scholar [semanticscholar.org]
Validating Lactimidomycin's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of essential control experiments to validate the mechanism of action of Lactimidomycin (LTM), a potent inhibitor of eukaryotic translation. By comparing its effects with well-characterized translation inhibitors, researchers can unequivocally establish LTM's role in targeting the elongation phase of protein synthesis.
This compound is a powerful tool for studying protein synthesis and holds therapeutic potential. Its mechanism centers on binding to the E-site of the 60S ribosomal subunit, which in turn blocks the translocation step of translation elongation.[1][2][3][4] This action is similar to that of Cycloheximide (CHX), another well-known elongation inhibitor.[1][4] However, subtle differences in their interaction with the ribosome, particularly LTM's preference for initiating ribosomes with an empty E-site, provide a unique experimental signature.[5]
To rigorously validate this mechanism, a series of control experiments are necessary. This guide details the protocols and expected outcomes for three key assays: Polysome Profiling, Puromycin (B1679871) Incorporation Assay, and a Dual-Luciferase Reporter Assay. Each experiment is designed to differentiate LTM's effects from other inhibitors with distinct mechanisms, such as Puromycin (which causes premature chain termination) and Harringtonine (B1672945) (a translation initiation inhibitor).
Comparative Analysis of Translation Inhibitors
The table below summarizes the mechanisms of action for this compound and the control compounds used in the validation experiments.
| Inhibitor | Target | Mechanism of Action | Expected Effect on Translation |
| Vehicle (DMSO) | N/A | No effect | Normal translation |
| This compound (LTM) | 60S Ribosomal Subunit (E-site) | Inhibits translation elongation by blocking translocation.[1][2][4] | "Freezes" ribosomes on mRNA, leading to polysome stabilization. |
| Cycloheximide (CHX) | 60S Ribosomal Subunit (E-site) | Inhibits translation elongation by interfering with translocation.[4][5][6] | "Freezes" ribosomes on mRNA, similar to LTM, leading to polysome stabilization. |
| Puromycin | Ribosome A-site | Acts as an aminoacyl-tRNA analog, causing premature peptide chain termination and release.[3][7] | Causes polysome disassembly as ribosomes terminate prematurely and fall off the mRNA. |
| Harringtonine | Ribosome | Inhibits translation initiation by preventing the first peptide bond formation.[2][8] | Leads to polysome disassembly as elongating ribosomes "run off" the mRNA and new initiation is blocked. |
Experimental Data and Interpretation
The following tables present idealized, representative data from the key validation experiments. These results illustrate the distinct cellular phenotypes induced by each inhibitor, allowing for a clear interpretation of this compound's mechanism.
Table 1: Polysome Profiling Results
Polysome profiling by sucrose (B13894) density gradient centrifugation separates ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (multiple ribosomes on a single mRNA). The ratio of polysomes to monosomes (P/M ratio) is a key indicator of translation initiation and elongation efficiency.
| Treatment | Monosome Peak (80S) Area | Polysome Peaks Area | P/M Ratio | Interpretation |
| Vehicle (DMSO) | 1.0 | 2.5 | 2.5 | Active translation with efficient initiation and elongation. |
| This compound (LTM) | 1.1 | 2.6 | 2.36 | Inhibition of elongation; ribosomes are "frozen" on mRNA, preserving polysomes. |
| Cycloheximide (CHX) | 1.0 | 2.7 | 2.7 | Inhibition of elongation; stabilization of polysomes. |
| Puromycin | 2.8 | 0.5 | 0.18 | Premature termination leads to ribosome drop-off and polysome disassembly. |
| Harringtonine | 2.5 | 0.7 | 0.28 | Inhibition of initiation prevents new ribosome loading, leading to polysome "run-off". |
Table 2: Puromycin Incorporation Assay (SUnSET)
The Surface Sensing of Translation (SUnSET) assay uses an anti-puromycin antibody to detect puromycin incorporated into nascent polypeptide chains. The resulting signal is directly proportional to the rate of global protein synthesis.
| Treatment | Mean Fluorescence Intensity (MFI) | % of Vehicle Control | Interpretation |
| Vehicle (DMSO) | 5000 | 100% | Baseline rate of protein synthesis. |
| This compound (LTM) | 250 | 5% | Potent inhibition of protein synthesis. |
| Cycloheximide (CHX) | 300 | 6% | Strong inhibition of protein synthesis. |
| Puromycin | 4800 | 96% | No inhibition of puromycin incorporation, as it acts similarly. |
| Harringtonine | 950 | 19% | Significant inhibition of protein synthesis due to blocked initiation. |
Table 3: Dual-Luciferase Reporter Assay
This assay quantifies the expression of two different luciferase reporters. Firefly luciferase is expressed from a cap-dependent mRNA, reflecting canonical translation. Renilla luciferase, expressed from an IRES-containing mRNA, can indicate effects on cap-independent translation.
| Treatment | Firefly Luciferase Activity (RLU) | % of Vehicle Control | Renilla Luciferase Activity (RLU) | % of Vehicle Control |
| Vehicle (DMSO) | 8,000,000 | 100% | 6,500,000 | 100% |
| This compound (LTM) | 450,000 | 5.6% | 380,000 | 5.8% |
| Cycloheximide (CHX) | 520,000 | 6.5% | 410,000 | 6.3% |
| Puromycin | 640,000 | 8.0% | 530,000 | 8.2% |
| Harringtonine | 1,200,000 | 15.0% | 980,000 | 15.1% |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide clear visual representations of the molecular mechanisms and experimental procedures.
Caption: Mechanisms of action for LTM, CHX, and Puromycin at the ribosome.
Caption: Experimental workflow for polysome profiling analysis.
Caption: Logical diagram illustrating the validation of LTM's mechanism.
Detailed Experimental Protocols
Protocol 1: Polysome Profiling
This protocol is used to assess the translational status of cells by separating mRNAs based on the number of associated ribosomes.
-
Cell Culture and Treatment: Plate 10-15 million cells (e.g., HEK293T) per 15 cm dish. Grow to 80-90% confluency. Treat cells with this compound (10 µM), Cycloheximide (100 µg/mL), Puromycin (100 µg/mL), Harringtonine (2 µg/mL), or vehicle (DMSO) for 30 minutes.
-
Pre-lysis Arrest: Add Cycloheximide (100 µg/mL) to all plates (except the CHX treatment group, which already contains it) and incubate for 5 minutes at 37°C to freeze ribosomes in place.
-
Harvesting and Lysis: Wash cells twice with ice-cold PBS containing 100 µg/mL CHX. Scrape cells into 1 mL of hypotonic lysis buffer (e.g., 5 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 1.5 mM KCl, 100 µg/mL CHX, 1x protease inhibitor, 2 mM DTT, 0.5% Triton X-100, 0.5% sodium deoxycholate). Incubate on ice for 10 minutes.
-
Lysate Clarification: Centrifuge at 16,000 x g for 7 minutes at 4°C. Carefully collect the supernatant.
-
Sucrose Gradient Ultracentrifugation: Layer the clarified lysate onto a pre-formed 10-50% sucrose gradient. Centrifuge at 39,000 rpm in an SW41Ti rotor for 2 hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring absorbance at 254 nm using a UV detector. The resulting profile will show peaks for 40S, 60S, 80S (monosomes), and polysomes. Calculate the P/M ratio by dividing the area under the polysome peaks by the area under the 80S monosome peak.
Protocol 2: Puromycin Incorporation Assay (SUnSET)
This assay measures the rate of new protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in a 24-well plate. Grow to desired confluency. Pre-treat cells with this compound (10 µM), Cycloheximide (100 µg/mL), Harringtonine (2 µg/mL), or vehicle (DMSO) for 30 minutes. The Puromycin treatment group does not require pre-treatment.
-
Puromycin Pulse: Add Puromycin to a final concentration of 10 µg/mL to all wells. Incubate for exactly 10 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Protocol 3: Dual-Luciferase Reporter Assay
This assay provides a quantitative measure of overall protein synthesis inhibition.
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids: one expressing Firefly luciferase under a constitutive promoter (e.g., CMV) and a second expressing Renilla luciferase, also under a constitutive promoter.
-
Inhibitor Treatment: 24 hours post-transfection, add serial dilutions of this compound or control inhibitors to the cells. Incubate for 6-8 hours.
-
Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided with a commercial dual-luciferase assay kit.
-
Luminometry:
-
Transfer the lysate to a luminometer plate.
-
Add the Firefly luciferase substrate and measure the luminescence (Reading 1).
-
Add the Stop & Glo® reagent (which quenches the Firefly signal and activates the Renilla signal) and measure the luminescence again (Reading 2).
-
-
Data Analysis: Normalize the Firefly luciferase activity (Reading 1) to the Renilla luciferase activity (Reading 2) for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
By systematically applying these comparative experimental approaches, researchers can robustly validate the mechanism of action of this compound, providing a solid foundation for its use in further biological studies and therapeutic development.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes :: Regina Lab [regina-thequeen.tistory.com]
- 6. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Studies with Lactimidomycin and Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lactimidomycin (B1249191) (LTM) and Cycloheximide (B1669411) (CHX), two potent inhibitors of eukaryotic protein synthesis. It summarizes key performance data, details experimental protocols for their study, and illustrates their mechanisms of action, with a focus on the phenomenon of cross-resistance.
At a Glance: this compound vs. Cycloheximide
Both this compound and Cycloheximide target the eukaryotic ribosome to inhibit protein synthesis, but with notable differences in potency and mechanism. Their shared binding site is the foundation for cross-resistance, where a mutation conferring resistance to one compound can also confer resistance to the other. This compound, however, has emerged as a significantly more potent inhibitor.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and Cycloheximide from side-by-side comparative studies.
Table 1: Inhibition of Protein Synthesis and Ribosomal Binding Affinity
| Parameter | This compound (LTM) | Cycloheximide (CHX) | Cell/System | Reference |
| Protein Synthesis IC50 | ~38 nM | ~2,800 nM (2.8 µM) | HeLa Cells | [1] |
| Ribosomal Binding Kd | ~500 nM | ~15,000 nM (15 µM) | 80S Ribosomes | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Kd (Dissociation constant) is a measure of binding affinity between the inhibitor and its target. A lower Kd indicates a higher binding affinity.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | This compound (LTM) IC50 | Cycloheximide (CHX) IC50 | Reference |
| HeLa (Cervical Cancer) | ~1.5 nM | ~150 nM | [1] |
| MDA-MB-231 (Breast Cancer) | ~1.8 nM | Not Reported | [1] |
Mechanism of Action and Cross-Resistance
This compound and Cycloheximide both function by inhibiting the elongation step of eukaryotic translation. They share a common binding pocket in the E-site (Exit site) of the 60S large ribosomal subunit, specifically protecting the cytidine (B196190) nucleotide C3993.[1][2] This shared target is the molecular basis for cross-resistance.
Despite this similarity, their mechanisms diverge in subtle but significant ways:
-
Potency: LTM exhibits a much higher affinity for the ribosome and is a more potent inhibitor of both protein synthesis and cell proliferation.[1][3]
-
Stalling Point: LTM arrests the ribosome at the initial AUG start codon. In contrast, CHX allows for one round of translocation before stalling the ribosome at the second codon.[1]
-
tRNA Interaction: LTM's bulkier structure physically occludes the binding of deacylated tRNA to the E-site. CHX, being smaller, can co-occupy the E-site with a deacylated tRNA, which is thought to be a requirement for its inhibitory activity.[1]
Mutations in ribosomal proteins that alter the architecture of this shared binding site can reduce the binding affinity of both drugs, leading to a cross-resistant phenotype. This has been demonstrated in yeast, where mutations in ribosomal proteins L28 (mammalian L27a) and L41 (mammalian L36a) confer resistance to both LTM and CHX.[1] In human and hamster cell lines, resistance to cycloheximide has been shown to be conferred by the 60S ribosomal subunit, consistent with this mechanism.[4]
Visualizing the Mechanism and Workflow
Signaling Pathway: Inhibition of Translation Elongation
Caption: Mechanism of LTM and CHX targeting the ribosomal E-site to block translocation.
Experimental Workflow: Determining Cross-Resistance
Caption: A logical workflow for experimentally verifying cross-resistance between two compounds.
Experimental Protocols
Below are detailed methodologies for key experiments used in the study of this compound and Cycloheximide.
Metabolic Labeling Assay for Protein Synthesis Inhibition
This assay measures the rate of de novo protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa) in a 24-well plate and grow to 70-80% confluency.
-
Starvation (Optional but Recommended): Wash cells with PBS and incubate in methionine/cysteine-free DMEM for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Inhibitor Treatment: Add the desired concentrations of this compound or Cycloheximide to the wells. Include a vehicle control (e.g., DMSO).
-
Radiolabeling: Add a labeling mix containing [³⁵S]-methionine and [³⁵S]-cysteine to each well (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix). Incubate for 1-2 hours at 37°C.[1]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.
-
Protein Precipitation: Transfer the lysate to a microfuge tube. Precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA). Incubate on ice for 30 minutes.
-
Collection and Washing: Collect the protein precipitate by vacuum filtration onto a glass fiber filter or by centrifugation. Wash the pellet several times with ice-cold 10% TCA and then with ethanol (B145695) or acetone (B3395972) to remove unincorporated radiolabel.
-
Quantification: Air-dry the filter or pellet and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) for each sample to the total protein concentration or to the vehicle control. Plot the percentage of protein synthesis inhibition against the drug concentration to determine the IC₅₀ value.
In Vitro Translation Assay
This cell-free assay directly measures the effect of inhibitors on the core translation machinery.
Protocol:
-
System Preparation: Use a commercially available in vitro translation kit (e.g., based on rabbit reticulocyte lysate or HeLa cell extract).
-
Reaction Mix: On ice, prepare a master mix containing the lysate, an energy-regenerating system (ATP, GTP), amino acids (minus methionine), and a reporter mRNA (e.g., Firefly Luciferase mRNA).
-
Inhibitor Addition: Aliquot the master mix into reaction tubes and add varying concentrations of this compound or Cycloheximide.
-
Initiation of Translation: Add [³⁵S]-methionine to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Quantification: Stop the reaction and measure the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence. For radiolabeled proteins, the product can be resolved by SDS-PAGE and visualized by autoradiography, or quantified by TCA precipitation and scintillation counting as described above.
-
Analysis: Calculate the percentage of inhibition relative to the no-drug control and determine the IC₅₀ values.
Ribosome Footprinting (Toe-printing) Assay
This technique maps the precise location of ribosomes on an mRNA molecule, allowing researchers to identify the exact codon where an inhibitor stalls translation.
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction as described above, using a specific mRNA template of known sequence. Add the inhibitor of interest (LTM or CHX) at a concentration known to be effective.
-
Ribosome Stalling: Allow the translation reaction to proceed for a short time to form stable ribosome-mRNA complexes stalled by the inhibitor.
-
Primer Extension: Add a reverse transcriptase and a radiolabeled or fluorescently tagged DNA primer that is complementary to a region downstream of the start codon.
-
Reverse Transcription: The reverse transcriptase will synthesize a cDNA copy of the mRNA template, but it will stop when it encounters the leading edge of the stalled ribosome.
-
Denaturation and Electrophoresis: Denature the reaction products to separate the cDNA from the mRNA template. Analyze the length of the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The length of the truncated cDNA fragment precisely maps the position of the ribosome "toe-print" on the mRNA, revealing the codon at which translation was arrested. For CHX, this is typically the second codon, while for LTM, it is the initiation codon.[1]
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npd.riken.jp [npd.riken.jp]
- 4. Resistance against cycloheximide in cell lines from Chinese hamster and human cells is conferred by the large subunit of cytoplasmic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactimidomycin vs. Cycloheximide: A Comparative Analysis of Ribosomal Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and the ribosome is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the binding affinities of two well-known translation inhibitors, Lactimidomycin and Cycloheximide (B1669411), supported by experimental data and detailed methodologies.
This compound (LTM) and Cycloheximide (CHX) are both glutarimide-containing natural products that inhibit eukaryotic protein synthesis.[1][2][3] While they share a common binding pocket within the E-site of the 60S ribosomal subunit, their interaction with the ribosome and their resulting inhibitory mechanisms exhibit significant differences.[1][2][3][4] A key differentiator is their binding affinity, with this compound demonstrating a considerably higher affinity for the ribosome compared to Cycloheximide.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and Cycloheximide to the eukaryotic ribosome have been determined through various biochemical assays. The dissociation constant (Kd) is a common metric used to quantify binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Compound | Dissociation Constant (Kd) | Association Constant (Ka) | Organism/System |
| This compound | 500 nM[1] | Not Reported | In vitro (80S ribosomes) |
| Cycloheximide | 15 µM (15,000 nM)[1] | Not Reported | In vitro (80S ribosomes) |
| Cycloheximide | ~50 nM (calculated from Ka) | 2.0 (± 0.5) x 10(7) M-1[5][6][7] | Saccharomyces cerevisiae (80S ribosomes) |
Note: The Kd for Cycloheximide from the second entry was calculated from the provided Ka value (Kd = 1/Ka). It is important to note that experimental conditions can influence these values.
As the data indicates, this compound binds to the ribosome with significantly higher affinity (approximately 30-fold) than Cycloheximide under the same experimental conditions.[1]
Mechanism of Action at the Ribosomal E-Site
Both this compound and Cycloheximide target the E-site (exit site) of the large ribosomal subunit, interfering with the translocation step of elongation.[1][2][3][8] They achieve this by protecting a single cytidine (B196190) nucleotide (C3993) within the E-site.[1][2][3][9] However, their precise mechanisms differ due to their structural variations.
dot
Figure 1. A diagram illustrating the differential mechanisms of action of this compound and Cycloheximide at the ribosomal E-site.
This compound's larger size is thought to occlude the E-site, thereby preventing the deacylated tRNA from the P-site from moving into the E-site.[1] In contrast, the smaller Cycloheximide molecule can co-occupy the E-site with a deacylated tRNA, leading to a stalled translocation state.[1] This difference in mechanism also explains why this compound preferentially inhibits the first round of elongation when the E-site is empty, while Cycloheximide can inhibit subsequent elongation cycles.[8]
Experimental Protocols
The determination of the binding affinities and the elucidation of the binding sites for this compound and Cycloheximide involved several key experimental techniques, primarily footprinting assays.
Ribosomal Footprinting Assay
This technique was employed to identify the precise binding site of the inhibitors on the 28S rRNA and to estimate their binding affinities.
Methodology:
-
Ribosome Preparation: 80S ribosomes were purified from eukaryotic sources (e.g., rabbit reticulocytes).
-
Inhibitor Incubation: Purified 80S ribosomes were incubated with varying concentrations of either this compound or Cycloheximide.
-
Chemical Probing: Dimethyl sulfate (B86663) (DMS) was added to the mixture. DMS methylates adenine (B156593) and cytosine residues in the rRNA that are not protected by ribosome-bound molecules (like tRNA or the inhibitors).
-
RNA Extraction and Primer Extension: The 28S rRNA was extracted, and a radiolabeled primer complementary to a sequence downstream of the expected binding site was annealed. Reverse transcriptase was then used to synthesize a cDNA copy. The enzyme stops at the methylated nucleotide or where a bound molecule blocks its path.
-
Gel Electrophoresis and Analysis: The resulting cDNA fragments were separated by denaturing polyacrylamide gel electrophoresis. The positions of the stops in reverse transcription, visualized by autoradiography, indicate the protected nucleotides. The intensity of the protection at different inhibitor concentrations was quantified to estimate the dissociation constant (Kd).[1]
dot
Figure 2. Experimental workflow for the ribosomal footprinting assay used to determine binding affinity.
Isothermal Titration Calorimetry (ITC)
For some binding affinity measurements, such as those for Cycloheximide with yeast ribosomes, isothermal titration calorimetry (ITC) has been utilized.[10]
Methodology:
-
Sample Preparation: A solution of purified ribosomes is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe.
-
Titration: Small aliquots of the inhibitor are injected into the ribosome solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to ribosome. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry, and thermodynamic parameters.
Conclusion
The experimental evidence clearly demonstrates that this compound possesses a significantly higher binding affinity for the eukaryotic ribosome than Cycloheximide. This difference in affinity, coupled with their distinct mechanisms of action at the E-site, underlies their differential effects on protein translation. This compound's potent, high-affinity binding makes it a more effective inhibitor, particularly at the initiation of elongation. These findings are crucial for the rational design of novel translation inhibitors for therapeutic applications.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. npd.riken.jp [npd.riken.jp]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global mapping of translation initiation sites in mammalian cells at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pure.mpg.de [pure.mpg.de]
Safety Operating Guide
Safe Disposal of Lactimidomycin: A Procedural Guide for Laboratory Professionals
The proper disposal of Lactimidomycin (B1249191), a potent inhibitor of eukaryotic translation, is a critical aspect of laboratory safety and environmental stewardship.[1][2] Due to its cytotoxic properties, all materials contaminated with this compound must be handled as hazardous waste.[3][4] Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Researchers must first consult their institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations are paramount. The following procedures are based on general best practices for the disposal of cytotoxic and hazardous chemical waste.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[5][6]
-
Designated Work Area: Conduct all handling of this compound, especially in its powdered form, within a dedicated area such as a chemical fume hood or a biological safety cabinet to prevent inhalation and contamination of the surrounding workspace.[6]
-
Waste Segregation: All items that come into contact with this compound must be segregated from regular trash and other waste streams.[3][7] This includes stock solutions, contaminated media, and consumables like pipette tips, gloves, and flasks.[7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, liquid, or contaminated materials). The primary and most secure method for disposal is through an institutional hazardous waste program.
Step 1: Waste Collection and Segregation
-
Solid this compound Waste:
-
Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed waste container.
-
Do not mix with other chemical waste unless approved by your EHS department.
-
-
Liquid this compound Waste:
-
This includes stock solutions (e.g., in DMSO) and used cell culture media containing the compound.
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Stock antibiotic solutions are considered hazardous chemical waste and should never be poured down the drain.[8]
-
-
Contaminated Sharps:
-
Contaminated Labware and PPE:
-
All non-sharp items, such as pipette tips, tubes, flasks, gloves, and gowns, that have come into contact with this compound should be placed in a designated cytotoxic waste bag or container.[3][5] These are often thick, specially marked plastic bags (e.g., yellow with a purple stripe or red) designed for incineration.[9]
-
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and "Cytotoxic Waste".[3][7]
-
The label must include the full chemical name: "this compound".
-
Follow all additional institutional and local labeling requirements.
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[7]
-
The standard final disposal method for cytotoxic waste is high-temperature incineration, which must be performed by a certified waste management facility.[3][9]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure Area: Restrict access to the spill area.
-
Use Spill Kit: Wearing appropriate PPE, use a chemical spill kit to absorb the material. For liquid spills, use an absorbent material; for solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Clean the spill area thoroughly. The MedChemExpress Safety Data Sheet suggests decontaminating surfaces by scrubbing with alcohol.[10]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic hazardous waste.[5]
Data Presentation: this compound Waste Management
The following table summarizes the proper containerization for different types of this compound waste, based on general cytotoxic waste handling guidelines.
| Waste Type | Description | Recommended Container | Final Disposal Pathway |
| Solid Waste | Unused or expired pure this compound powder. | Original container or a sealed, clearly labeled hazardous chemical waste container. | Institutional Hazardous Waste Program (Incineration) |
| Liquid Waste | Stock solutions, contaminated cell culture media. | Leak-proof, shatter-resistant hazardous chemical waste container. | Institutional Hazardous Waste Program (Incineration) |
| Contaminated Sharps | Needles, syringes, scalpels, glass slides. | Puncture-proof, color-coded cytotoxic sharps container (e.g., purple-lidded).[9] | Institutional Hazardous Waste Program (Incineration) |
| Contaminated Labware & PPE | Gloves, pipette tips, flasks, tubes, gowns. | Designated cytotoxic waste bag or bin (e.g., yellow/purple or red).[3][9] | Institutional Hazardous Waste Program (Incineration) |
Operational Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from research activities involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. A concise formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
